Vmat2-IN-3
Description
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Properties
Molecular Formula |
C22H35NO4 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(2R,3R,11bR)-9-butoxy-10-methoxy-3-[(2-methylpropan-2-yl)oxy]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol |
InChI |
InChI=1S/C22H35NO4/c1-6-7-10-26-20-11-15-8-9-23-14-21(27-22(2,3)4)18(24)13-17(23)16(15)12-19(20)25-5/h11-12,17-18,21,24H,6-10,13-14H2,1-5H3/t17-,18-,21-/m1/s1 |
InChI Key |
LNTKRVXTYGPZIN-DBXWQHBBSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)OC(C)(C)C)O)OC |
Canonical SMILES |
CCCCOC1=C(C=C2C3CC(C(CN3CCC2=C1)OC(C)(C)C)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Vmat2-IN-3: An In-Depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vmat2-IN-3 has emerged as a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the regulation of neurotransmitter storage and release. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its operational framework. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of neuroscience and drug development.
VMAT2 is responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—from the neuronal cytoplasm into synaptic vesicles. This process is essential for preventing the degradation of these neurotransmitters by monoamine oxidase and for ensuring their availability for synaptic release. By inhibiting VMAT2, this compound effectively disrupts this vesicular loading process, leading to a depletion of monoamine stores and a subsequent reduction in monoaminergic neurotransmission. This mechanism of action underlies its potential for therapeutic applications in a range of neurological and psychiatric disorders characterized by hyperactive monoaminergic signaling.
Core Mechanism of Action
This compound acts as a high-affinity antagonist of the VMAT2 transporter. Its primary mechanism involves binding to the transporter protein and competitively inhibiting the uptake of monoamine substrates. This leads to a decrease in the concentration of neurotransmitters within synaptic vesicles, and consequently, a diminished release into the synaptic cleft upon neuronal firing.
Signaling Pathway of VMAT2 Inhibition
The following diagram illustrates the canonical signaling pathway affected by this compound.
Caption: VMAT2 inhibition by this compound.
Quantitative Data
This compound has been identified as "compound 10" in patent literature and is characterized by its high potency as a VMAT2 inhibitor. The primary quantitative measure of its activity is its binding affinity (Ki).
| Compound | Target | Assay Type | Ki (nM) | Source |
| This compound | VMAT2 | Radioligand Binding Assay | 0.71 | MedChemExpress[1][2][3][4] |
Experimental Protocols
The determination of the binding affinity of this compound for VMAT2 is a critical experimental procedure. The following section details a representative protocol for a radioligand binding assay, a standard method for quantifying such interactions.
VMAT2 Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the VMAT2 transporter.
Materials:
-
Radioligand: [³H]dihydrotetrabenazine ([³H]DTBZ), a high-affinity VMAT2 ligand.
-
Test Compound: this compound.
-
Membrane Preparation: Vesicular membranes prepared from cells or tissues expressing VMAT2 (e.g., rat striatum or VMAT2-expressing cell lines).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., tetrabenazine or unlabeled DTBZ).
-
Scintillation Cocktail and Counter.
Workflow Diagram:
Caption: Workflow for a VMAT2 radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize VMAT2-expressing tissue or cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation to assay buffer.
-
Competition Binding: Add increasing concentrations of this compound to the wells. For total binding, add vehicle. For non-specific binding, add a saturating concentration of a known VMAT2 inhibitor.
-
Radioligand Addition: Add a constant, low concentration of [³H]DTBZ to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Logical Framework for Mechanism of Action
Caption: Logical deduction of this compound's mechanism.
Conclusion
This compound is a highly potent inhibitor of the VMAT2 transporter, with a nanomolar binding affinity. Its mechanism of action, centered on the disruption of vesicular monoamine uptake, positions it as a significant tool for neuroscience research and a potential lead compound for the development of therapeutics for disorders associated with dysregulated monoaminergic systems. Further in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
VMAT2 Inhibitor Pharmacology: A Technical Guide
Disclaimer: Information regarding a specific compound designated "Vmat2-IN-3" is not available in the public domain. This guide provides a comprehensive overview of the pharmacology of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors as a class, drawing upon established research and publicly available data for well-characterized compounds. The principles, experimental methodologies, and data presented herein are intended to be representative of the field and serve as a foundational resource for researchers, scientists, and drug development professionals.
Introduction to VMAT2
The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial protein in the central nervous system responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1][2][3][4][5] This process is essential for the storage and subsequent release of these neurotransmitters into the synaptic cleft, thereby playing a pivotal role in monoaminergic neurotransmission.[1][2][6] VMAT2 utilizes a proton gradient established by a vesicular H+-ATPase to drive the uptake of monoamines into vesicles.[2] Dysregulation of VMAT2 function has been implicated in a variety of neurological and psychiatric disorders, including Huntington's disease, Tourette's syndrome, tardive dyskinesia, and Parkinson's disease, making it a significant target for therapeutic intervention.[5][7][8][9]
Mechanism of Action of VMAT2 Inhibitors
VMAT2 inhibitors exert their pharmacological effects by binding to the VMAT2 protein and blocking its ability to transport monoamines into synaptic vesicles.[1][6] This inhibition leads to a depletion of monoamine stores within the presynaptic neuron.[1][8] Consequently, the amount of neurotransmitter available for release upon neuronal firing is significantly reduced.[6][10] This presynaptic depletion of monoamines is the primary mechanism through which VMAT2 inhibitors ameliorate the symptoms of hyperkinetic movement disorders.[6][8]
There are two main classes of VMAT2 inhibitors, distinguished by their binding sites and reversibility:
-
Reversible Inhibitors: These compounds, such as tetrabenazine and its derivatives (deutetrabenazine and valbenazine), bind reversibly to a specific pocket on the VMAT2 transporter.[1] This binding traps the transporter in a conformation that prevents the transport cycle from completing.[1]
-
Irreversible Inhibitors: Reserpine is the classic example of an irreversible VMAT2 inhibitor. It binds tightly to the substrate-binding pocket, effectively permanently disabling the transporter.[1]
Quantitative Pharmacology of VMAT2 Inhibitors
The pharmacological properties of VMAT2 inhibitors are typically characterized by their binding affinity (Ki), potency (IC50), and selectivity. The following table summarizes representative data for well-known VMAT2 inhibitors.
| Compound | Binding Affinity (Ki) | In Vitro Potency (IC50) | Selectivity |
| Tetrabenazine | ~90 nM[7] | - | VMAT2 selective |
| Dihydrotetrabenazine (α-HTBZ & β-HTBZ) | High affinity (metabolites of tetrabenazine)[1] | - | VMAT2 selective |
| Reserpine | High affinity | 13.9 - 19 nM[11] | Non-selective (VMAT1 and VMAT2)[12] |
| Valbenazine | - | - | VMAT2 selective[8] |
| Deutetrabenazine | - | - | VMAT2 selective[8] |
Experimental Protocols
Radioligand Binding Assay for VMAT2
This assay is used to determine the binding affinity of a test compound for VMAT2.
Methodology:
-
Membrane Preparation: Vesicle-enriched membrane fractions are prepared from cells or tissues endogenously or recombinantly expressing VMAT2 (e.g., rat striatum or HEK293 cells stably expressing human VMAT2).
-
Radioligand: A radiolabeled VMAT2 ligand, typically [³H]dihydrotetrabenazine ([³H]DTBZ), is used.
-
Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki value of the test compound.
Vesicular Monoamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of monoamines into vesicles.
Methodology:
-
Vesicle Preparation: Synaptic vesicles are isolated from VMAT2-expressing tissues or cells.
-
Radiolabeled Substrate: A radiolabeled monoamine, such as [³H]dopamine or [³H]serotonin, is used as the substrate.
-
Incubation: The isolated vesicles are incubated with the radiolabeled substrate in the presence of ATP (to energize the proton pump) and varying concentrations of the test compound.
-
Termination and Separation: The uptake reaction is terminated by rapid cooling and filtration to separate the vesicles from the incubation medium.
-
Detection: The amount of radioactivity accumulated within the vesicles is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of VMAT2 inhibitors and a typical in vitro experimental workflow.
Caption: Mechanism of action of VMAT2 inhibitors.
Caption: In vitro to in vivo drug discovery workflow for VMAT2 inhibitors.
References
- 1. droracle.ai [droracle.ai]
- 2. VMAT2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. VMAT structures reveal exciting targets for drug development - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Vmat2-IN-3: A Potent Vesicular Monoamine Transporter 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vmat2-IN-3 is a highly potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a critical protein in the regulation of neurotransmitter storage and release. With a reported inhibitory constant (Ki) of 0.71 nM, this compound presents a valuable pharmacological tool for investigating the physiological and pathological roles of VMAT2. This document provides a comprehensive overview of the chemical structure, properties, and known biological activity of this compound, along with generalized experimental protocols relevant to its study.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H35NO4 | [1] |
| Molecular Weight | 377.52 g/mol | |
| Inhibitory Constant (Ki) | 0.71 nM | [1] |
| Appearance | Solid (presumed) | |
| Solubility | Information not available | |
| Melting Point | Information not available | |
| Boiling Point | Information not available |
Mechanism of Action and Signaling Pathway
VMAT2 is an integral membrane protein responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into synaptic vesicles. This process is crucial for maintaining a ready pool of neurotransmitters for synaptic release. VMAT2 inhibitors like this compound block this transport function, leading to a depletion of vesicular monoamines. This reduction in neurotransmitter availability in the synapse is the primary mechanism through which VMAT2 inhibitors exert their pharmacological effects.
Below is a diagram illustrating the general mechanism of VMAT2 and the inhibitory action of compounds like this compound.
Caption: Mechanism of VMAT2 and inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, based on standard methodologies for characterizing VMAT2 inhibitors, the following outlines the likely experimental approaches.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for VMAT2. A common radioligand is [³H]dihydrotetrabenazine ([³H]DTBZ), a known high-affinity VMAT2 ligand.
Protocol Outline:
-
Membrane Preparation: Isolate synaptic vesicles from a VMAT2-rich tissue source (e.g., rat striatum) or from cells engineered to express VMAT2.
-
Incubation: Incubate the membrane preparation with a fixed concentration of [³H]DTBZ and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 (concentration of this compound that inhibits 50% of [³H]DTBZ binding) and calculate the Ki using the Cheng-Prusoff equation.
Caption: Workflow for a VMAT2 radioligand binding assay.
Vesicular Monoamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of a monoamine substrate into vesicles.
Protocol Outline:
-
Vesicle Preparation: Isolate synaptic vesicles as described for the binding assay.
-
Assay Buffer: Prepare a buffer containing ATP to energize the V-ATPase, which generates the proton gradient necessary for VMAT2 function.
-
Incubation: Pre-incubate the vesicles with varying concentrations of this compound.
-
Uptake Initiation: Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin).
-
Termination and Separation: Stop the reaction at a specific time point and separate the vesicles from the assay medium by filtration.
-
Quantification and Analysis: Quantify the radioactivity within the vesicles and determine the IC50 of this compound for inhibiting monoamine uptake.
Pharmacological Properties and Potential Applications
The high potency of this compound for VMAT2 suggests its potential utility in several areas of research:
-
Neurodegenerative Diseases: VMAT2 dysfunction has been implicated in the pathophysiology of Parkinson's disease. Potent inhibitors can serve as research tools to model and study these conditions.
-
Psychiatric Disorders: Given the role of monoamines in mood regulation, VMAT2 inhibitors are relevant to the study of depression, anxiety, and other psychiatric conditions.[2]
-
Substance Abuse Research: VMAT2 is a target for psychostimulants like amphetamines. This compound could be used to investigate the mechanisms of addiction and develop potential therapeutic interventions.
Table 2: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Target | Vesicular Monoamine Transporter 2 (VMAT2) | [1] |
| Activity | Potent Inhibitor | [1] |
| Ki | 0.71 nM | [1] |
| Therapeutic Potential | Neurological and psychiatric disorders | [1] |
Conclusion
This compound is a powerful and selective inhibitor of VMAT2. While specific details regarding its synthesis and full physicochemical properties require further investigation, its high potency makes it an invaluable tool for researchers in neuroscience and drug discovery. The generalized protocols provided here offer a starting point for the in vitro characterization of this and similar compounds, paving the way for a deeper understanding of VMAT2's role in health and disease. Further research, particularly the full disclosure of its chemical structure, will undoubtedly accelerate its application in the scientific community.
References
An In-depth Technical Guide to VMAT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, a significant class of drugs in neurology and psychiatry. Given that "Vmat2-IN-3" does not correspond to a publicly documented specific inhibitor, this document will focus on the well-characterized VMAT2 inhibitors: tetrabenazine, deutetrabenazine, and valbenazine, which are believed to represent the therapeutic class to which "this compound" would belong.
Introduction to VMAT2
Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons. Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the cytoplasm into these vesicles. This process is essential for the storage and subsequent release of neurotransmitters into the synaptic cleft, playing a vital role in neurotransmission. By sequestering cytotoxic monoamines within vesicles, VMAT2 also protects neurons from oxidative stress. Dysregulation of VMAT2 function is implicated in several neuropsychiatric disorders.[1][2]
Mechanism of Action of VMAT2 Inhibitors
VMAT2 inhibitors are drugs that bind to and block the function of the VMAT2 protein.[3][4][5] By inhibiting VMAT2, these compounds prevent the loading of monoamines into synaptic vesicles. This leads to a depletion of monoamine stores in the nerve terminals, as the unpackaged neurotransmitters are metabolized by enzymes like monoamine oxidase (MAO) in the cytoplasm. The ultimate effect is a reduction in the amount of monoamine released into the synapse upon neuronal firing. This mechanism is particularly effective in conditions characterized by hyperkinetic movements, such as Huntington's disease and tardive dyskinesia, which are associated with excessive dopaminergic activity.[6][7]
Tetrabenazine and its derivatives, deutetrabenazine and valbenazine, are reversible inhibitors of VMAT2. Structural studies have revealed that tetrabenazine binds to a central site within the VMAT2 protein, locking it in an occluded conformation that prevents the transport of monoamines.[4][8]
Quantitative Data
The following tables summarize key quantitative data for prominent VMAT2 inhibitors.
Table 1: In Vitro Binding Affinities (Ki) of VMAT2 Inhibitors and their Metabolites
| Compound | Ki (nM) | Species | Notes |
| (+)-Tetrabenazine | 4.47 | Rat | |
| (-)-Tetrabenazine | 36,400 | Rat | Significantly lower affinity than the (+)-enantiomer. |
| (±)-Tetrabenazine | 7.62 | Rat | |
| (+)-α-Dihydrotetrabenazine ((+)-α-HTBZ) | 3.96 | Rat | A major active metabolite of tetrabenazine and valbenazine. |
| Valbenazine | ~150 | Human | Prodrug with lower affinity; its active metabolite is (+)-α-HTBZ.[9] |
| Deutetrabenazine Metabolites | - | - | Metabolized to four active dihydro metabolites, with (+)-α and (+)-β isomers having high affinity.[4] |
Data compiled from multiple sources.[5][10]
Table 2: Clinical Efficacy of VMAT2 Inhibitors in Huntington's Disease (Chorea)
| Intervention | Outcome Measure | Mean Difference (95% CI) | Notes |
| VMAT2 Inhibitors vs. Placebo | UHDRS Total Motor Score | -3.80 (-5.76 to -1.83) | Meta-analysis of 7 randomized trials.[11][12] |
| VMAT2 Inhibitors vs. Placebo | UHDRS Total Maximal Chorea Score | -3.05 (-3.84 to -2.26) | Meta-analysis of 7 randomized trials.[11][12] |
UHDRS: Unified Huntington's Disease Rating Scale. A negative mean difference indicates improvement.
Table 3: Clinical Efficacy of VMAT2 Inhibitors in Tardive Dyskinesia
| Intervention | Outcome Measure | Standardized Mean Difference (95% CI) | Number Needed to Treat (NNT) |
| Deutetrabenazine vs. Placebo | AIMS Total Score Reduction | -0.40 (-0.62 to -0.19) | 7 |
| Valbenazine vs. Placebo | AIMS Total Score Reduction | -0.58 (-0.91 to -0.26) | 4 |
AIMS: Abnormal Involuntary Movement Scale. Data from a meta-analysis of randomized controlled trials.[9]
Experimental Protocols
VMAT2 Radioligand Binding Assay
This protocol is adapted from methodologies described for determining the binding affinity of compounds to VMAT2.[3][4][5][11]
Objective: To determine the dissociation constant (Ki) of a test compound for VMAT2 by measuring its ability to displace a radiolabeled ligand (e.g., [³H]dihydrotetrabenazine).
Materials:
-
Rat striatal tissue or cells expressing VMAT2
-
Lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
[³H]dihydrotetrabenazine ([³H]DHTBZ)
-
Test compound at various concentrations
-
Non-specific binding control (e.g., a high concentration of unlabeled tetrabenazine)
-
96-well plates
-
Filter mats (GF/C) presoaked in polyethyleneimine (PEI)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or VMAT2-expressing cells in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation. Finally, resuspend the pellet in binding buffer. Determine protein concentration using a suitable assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of membrane preparation (50-120 µg protein)
-
50 µL of test compound at desired concentrations or buffer (for total binding) or non-specific control.
-
50 µL of [³H]DHTBZ solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-soaked GF/C filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cellular Monoamine Uptake Assay
This protocol is based on methods for assessing VMAT2 activity in whole cells.[6][13]
Objective: To measure the inhibitory effect of a compound on VMAT2-mediated uptake of a monoamine substrate in a cellular context.
Materials:
-
HEK293 cells stably expressing VMAT2 (and potentially a plasma membrane monoamine transporter like DAT).
-
48-well plates.
-
Uptake buffer (e.g., 4 mM Tris, 6.25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5.6 mM D-glucose, 1.7 mM ascorbic acid, and 1 µM pargyline, pH 7.4).
-
[³H]dopamine ([³H]DA) or a fluorescent VMAT2 substrate (e.g., FFN206).
-
Test compound at various concentrations.
-
Lysis buffer (e.g., 1% SDS).
-
Scintillation fluid and counter.
Procedure:
-
Cell Plating: Plate the VMAT2-expressing cells in 48-well plates and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with the test compound at various concentrations for 15 minutes at 37°C.
-
Uptake: Add [³H]DA (e.g., final concentration of 20 nM) to initiate the uptake. Incubate for 20 minutes at 37°C.
-
Termination: Stop the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Lysis and Counting: Lyse the cells with lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Plot the percentage of uptake against the log concentration of the inhibitor to determine the IC50 value.
In Vivo Assessment in a Mouse Model of Huntington's Disease
This is a generalized protocol based on the use of transgenic mouse models of Huntington's disease (e.g., R6/1 mice) to assess the efficacy of VMAT2 inhibitors.[14][15]
Objective: To evaluate the effect of a VMAT2 inhibitor on motor deficits in a mouse model of Huntington's disease.
Materials:
-
Transgenic Huntington's disease mice (e.g., R6/1) and wild-type littermates.
-
VMAT2 inhibitor and vehicle control.
-
Apparatus for motor function testing (e.g., rotarod, open field).
Procedure:
-
Animal Dosing: Administer the VMAT2 inhibitor or vehicle to the mice daily via an appropriate route (e.g., oral gavage). Dosing should begin at a specified age, before or after the onset of motor symptoms, depending on the study design.
-
Behavioral Testing: Conduct a battery of motor function tests at regular intervals.
-
Rotarod: Place mice on a rotating rod with accelerating speed and record the latency to fall. This assesses motor coordination and balance.
-
Open Field Test: Place mice in an open arena and track their movement using an automated system. Measure parameters such as total distance traveled, speed, and time spent in the center versus the periphery to assess locomotor activity and anxiety-like behavior.
-
-
Data Analysis: Compare the performance of the treated transgenic mice to the vehicle-treated transgenic mice and wild-type controls using appropriate statistical tests (e.g., ANOVA, t-test). A significant improvement in motor function in the treated group would indicate efficacy of the VMAT2 inhibitor.
-
Post-mortem Analysis (Optional): At the end of the study, brain tissue can be collected for neurochemical analysis (e.g., measuring monoamine levels) or immunohistochemistry to assess VMAT2 expression and neuronal integrity.[14]
Visualizations
Signaling Pathway of VMAT2 Inhibition
Caption: Mechanism of action of VMAT2 inhibitors in reducing dopamine release.
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of a VMAT2 inhibitor.
Logical Relationship: From VMAT2 Inhibition to Clinical Effect
Caption: The causal chain from VMAT2 inhibition to therapeutic outcome.
References
- 1. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]
- 9. PET Imaging of VMAT2 with the Novel Radioligand [18F]FE-DTBZ-d4 in Nonhuman Primates: Comparison with [11C]DTBZ and [18F]FE-DTBZ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Efficacy and Safety of VMAT-2 Inhibitors and Dopamine Stabilizers for Huntington’s Chorea: A Systematic Review, Meta-Analysis, and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. researchgate.net [researchgate.net]
Vmat2-IN-3: A Technical Whitepaper on its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters into synaptic vesicles, a key step in neurotransmission. Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and development of Vmat2-IN-3, a novel and potent VMAT2 inhibitor. Information regarding its synthesis, mechanism of action, and biological activity is presented, supported by detailed experimental protocols and visual diagrams to facilitate understanding and further research.
Introduction to VMAT2
The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is an integral membrane protein found on the lipid bilayer of synaptic vesicles in monoaminergic neurons.[1][2] It actively transports monoamines—such as dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into the vesicles.[1][2] This process is driven by a proton gradient established by a vesicular H+-ATPase.[3] By sequestering these neurotransmitters, VMAT2 plays a dual role: it loads vesicles for subsequent synaptic release and protects the neuron from the cytotoxic effects of cytosolic monoamines.[4]
Given its crucial role, VMAT2 has emerged as a key drug target for conditions characterized by dysregulated monoaminergic signaling.[5] Inhibition of VMAT2 leads to a depletion of vesicular monoamines, thereby reducing their release into the synaptic cleft. This mechanism is the basis for the therapeutic effects of approved drugs like tetrabenazine and valbenazine, which are used to treat hyperkinetic movement disorders such as the chorea associated with Huntington's disease and tardive dyskinesia.[6]
Discovery of this compound
This compound, also identified as "compound 10" in patent literature, is a novel VMAT2 inhibitor belonging to the hexahydro-2H-pyrido[2,1-a]isoquinoline chemical class. Its discovery was part of a targeted effort to identify new chemical entities with high affinity and selectivity for VMAT2, as detailed in the patent application WO2024064178A1.[7] This patent describes the synthesis and evaluation of a series of related compounds, culminating in the identification of this compound as a particularly potent inhibitor.
The development of this class of molecules builds upon the established pharmacophore of known VMAT2 inhibitors like tetrabenazine, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Chemical Synthesis and Structure
The chemical synthesis of this compound and its analogs, as described in the patent literature, involves a multi-step process centered around the construction of the core hexahydro-2H-pyrido[2,1-a]isoquinoline scaffold. While the specific, step-by-step synthesis of this compound is proprietary and detailed within the patent, a generalizable synthetic approach for this class of compounds is outlined below.
General Synthetic Workflow:
Caption: Generalized synthetic workflow for hexahydro-2H-pyrido[2,1-a]isoquinoline VMAT2 inhibitors.
Biological Activity and Mechanism of Action
This compound is a highly potent inhibitor of VMAT2.[7][8] Its primary mechanism of action is to bind to the VMAT2 protein and block the uptake of monoamine neurotransmitters from the cytoplasm into synaptic vesicles. This leads to a depletion of the releasable pool of neurotransmitters.
Quantitative Data
The following table summarizes the key quantitative data for this compound and provides a comparison with other known VMAT2 inhibitors.
| Compound | Target | Assay Type | Value | Reference |
| This compound | VMAT2 | Binding Affinity (Ki) | 0.71 nM | [7][8] |
| Tetrabenazine | VMAT2 | Binding Affinity (Kd) | 1.34 nM | [7] |
| Dihydrotetrabenazine | VMAT2 | Binding Affinity (Ki) | 5.98 nM | [9] |
| Valbenazine | VMAT2 | Binding Affinity (Ki) | 110-190 nM | [7] |
| Reserpine | VMAT2 | - | Potent Inhibitor | [7] |
Signaling Pathway
The inhibition of VMAT2 by this compound has a direct impact on the monoaminergic signaling pathway. By preventing the loading of neurotransmitters into vesicles, the amount of neurotransmitter released upon neuronal firing is significantly reduced.
Caption: Mechanism of action of this compound on the VMAT2 signaling pathway.
Experimental Protocols
The development and characterization of VMAT2 inhibitors like this compound rely on a set of key in vitro assays. The following are representative protocols for these assays.
VMAT2 Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for VMAT2. It measures the ability of the compound to compete with a radiolabeled ligand that is known to bind to VMAT2.
Objective: To determine the inhibitory constant (Ki) of this compound for VMAT2.
Materials:
-
Membrane preparations from cells expressing recombinant VMAT2 or rat striatal tissue homogenates.
-
Radioligand: [3H]dihydrotetrabenazine ([3H]DTBZ).
-
Test compound: this compound.
-
Non-specific binding control: Unlabeled tetrabenazine (10 µM).
-
Assay buffer: 25 mM Sodium Phosphate, pH 7.4.
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, combine the VMAT2 membrane preparation, [3H]DTBZ (at a concentration near its Kd, e.g., 20 nM), and either the test compound, vehicle, or unlabeled tetrabenazine for non-specific binding determination.
-
Incubate the mixture for 90 minutes at 30°C.[10]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Vesicular Monoamine Uptake Assay
This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled monoamine into vesicles.
Objective: To assess the functional inhibition of VMAT2 by this compound.
Materials:
-
Isolated synaptic vesicles from rat striatum or VMAT2-expressing cells.
-
Radiolabeled substrate: [3H]dopamine or [3H]serotonin.
-
Test compound: this compound.
-
Uptake buffer (e.g., Krebs buffer with ascorbate and a MAO inhibitor like pargyline).[5]
-
ATP (to energize the vesicular H+-ATPase).
-
Inhibitor for non-specific uptake (e.g., reserpine).
-
Scintillation fluid and vials.
-
Liquid scintillation counter.
-
Filtration apparatus.
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the isolated vesicles with the test compound or vehicle at 37°C.
-
Initiate the uptake reaction by adding the radiolabeled monoamine substrate and ATP.
-
Allow the reaction to proceed for a predetermined time (e.g., 10 minutes) at 37°C.
-
Stop the uptake by adding ice-cold buffer and rapid filtration.
-
Wash the filters to remove external radiolabel.
-
Quantify the radioactivity trapped inside the vesicles using liquid scintillation counting.
-
Determine the IC50 value by plotting the percentage of inhibition versus the log concentration of this compound.
Conclusion and Future Directions
This compound has been identified as a novel, high-potency inhibitor of VMAT2. Its discovery, rooted in the rational design of hexahydro-2H-pyrido[2,1-a]isoquinoline derivatives, highlights a promising chemical scaffold for the development of new therapeutics targeting monoaminergic systems. The sub-nanomolar binding affinity of this compound positions it as a valuable research tool for probing the function and pharmacology of VMAT2.
Further development of this compound will likely involve comprehensive preclinical evaluation, including in vivo efficacy studies in animal models of hyperkinetic movement disorders, as well as detailed pharmacokinetic and toxicology profiling. The potent activity of this compound warrants further investigation into its potential as a clinical candidate for treating neurological and psychiatric diseases where modulation of VMAT2 is beneficial.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 3. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. drugs.com [drugs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VMAT2-IN-3_TargetMol [targetmol.com]
- 9. Synthesis and biological evaluation of 3-alkyl-dihydrotetrabenazine derivatives as vesicular monoamine transporter-2 (VMAT2) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
Vmat2-IN-3 for studying neurotransmitter storage
An In-Depth Technical Guide on the Core of Vmat2-IN-3 for Studying Neurotransmitter Storage
Disclaimer: Publicly available information on a specific molecule designated "this compound" is not available at the time of this writing. Therefore, this guide will focus on the well-characterized and widely studied vesicular monoamine transporter 2 (VMAT2) inhibitor, Tetrabenazine , as a representative tool for studying neurotransmitter storage. The principles, experimental protocols, and data interpretation described herein are broadly applicable to the scientific investigation of VMAT2 inhibitors.
Introduction to VMAT2 and its Inhibition
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein embedded in the membrane of synaptic vesicles within monoaminergic neurons in the central nervous system.[1][2][3] Its primary function is to transport monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytoplasm into synaptic vesicles.[2][3][4] This process is essential for the storage and subsequent exocytotic release of these neurotransmitters into the synaptic cleft.[1][2] By sequestering monoamines into vesicles, VMAT2 also plays a protective role by preventing the accumulation of potentially toxic cytosolic monoamines and their metabolites.[1][5]
VMAT2 inhibitors are pharmacological agents that block the function of this transporter.[3][6] By doing so, they prevent the loading of monoamines into synaptic vesicles, leading to a depletion of neurotransmitter stores available for release.[1][4] This mechanism of action makes VMAT2 inhibitors valuable tools for studying the role of monoaminergic systems in various physiological and pathological processes. They are also used clinically in the management of hyperkinetic movement disorders like Huntington's chorea and tardive dyskinesia, which are associated with excessive dopaminergic activity.[6][7][8][9]
Tetrabenazine (TBZ) is a reversible, high-affinity VMAT2 inhibitor.[4] It binds to a specific pocket within the VMAT2 protein, locking it in a conformation that prevents the transport of monoamines.[4][10] Its effects are central to understanding the dynamics of neurotransmitter storage and release.
Quantitative Data for Tetrabenazine
The following tables summarize key quantitative parameters for Tetrabenazine, providing a basis for its use in experimental settings.
Table 1: Binding Affinity and Potency of Tetrabenazine
| Parameter | Species | Assay System | Value | Reference |
| Ki (VMAT2) | Rat | Brain Vesicles | ~0.09 µM | [11] |
| Ki (VMAT2) | Human | Heterologous Cells | ~100 nM | [4] |
| IC₅₀ (VMAT2) | Rat | HEK Cells | 19 nM | [12] |
| Binding Affinity (D₂ Receptor) | - | - | Weak (Ki = 2100 nM) | [4] |
Table 2: Pharmacokinetic Properties of Tetrabenazine
| Parameter | Species | Route of Administration | Value | Reference |
| Active Metabolites | Human | Oral | α-dihydrotetrabenazine (α-HTBZ), β-dihydrotetrabenazine (β-HTBZ) | [4] |
| Half-life (Metabolites) | Human | Oral | 2-8 hours | [9] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of Tetrabenazine is the inhibition of VMAT2, which has downstream effects on monoaminergic signaling.
Caption: Mechanism of VMAT2 inhibition by Tetrabenazine in a presynaptic neuron.
Experimental Protocols
Detailed methodologies are crucial for the reliable study of VMAT2 inhibitors. Below are representative protocols for key experiments.
Radioligand Binding Assay for VMAT2
This assay quantifies the binding affinity of a compound for VMAT2.
Objective: To determine the inhibition constant (Ki) of Tetrabenazine for VMAT2.
Materials:
-
[³H]-Dihydrotetrabenazine ([³H]-DTBZ) as the radioligand.
-
Membrane preparations from cells expressing VMAT2 (e.g., rat striatum or transfected cell lines).
-
Increasing concentrations of unlabeled Tetrabenazine.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled Tetrabenazine.
-
In reaction tubes, combine the membrane preparation, a fixed concentration of [³H]-DTBZ, and either buffer (for total binding), a saturating concentration of a known VMAT2 ligand (for non-specific binding), or one of the dilutions of Tetrabenazine.
-
Incubate the tubes at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Tetrabenazine concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Vesicular Monoamine Uptake Assay
This functional assay measures the ability of a compound to inhibit the transport of monoamines into vesicles.
Objective: To determine the potency (IC₅₀) of Tetrabenazine in inhibiting dopamine uptake into synaptic vesicles.
Materials:
-
Vesicle preparations isolated from rat striatum or VMAT2-expressing cells.
-
[³H]-Dopamine.
-
ATP-containing uptake buffer (to energize the V-type ATPase that creates the proton gradient for VMAT2).
-
Increasing concentrations of Tetrabenazine.
-
Ice-cold stop buffer.
-
Liquid scintillation counter.
Procedure:
-
Pre-incubate the vesicle preparations with either buffer or varying concentrations of Tetrabenazine at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by adding ice-cold stop buffer and rapid filtration.
-
Wash the filters to remove external [³H]-Dopamine.
-
Quantify the radioactivity retained on the filters, which represents the amount of [³H]-Dopamine taken up into the vesicles.
-
Plot the percentage of uptake inhibition against the logarithm of the Tetrabenazine concentration to determine the IC₅₀.
Experimental and Logical Workflows
The characterization of a VMAT2 inhibitor like Tetrabenazine typically follows a structured workflow, from initial screening to in vivo validation.
Caption: A typical experimental workflow for the characterization of a VMAT2 inhibitor.
The logical relationship of Tetrabenazine's effects highlights its central role in depleting monoamine stores.
Caption: Logical flow of the effects of Tetrabenazine on monoaminergic systems.
Conclusion
VMAT2 inhibitors, exemplified by Tetrabenazine, are indispensable research tools for dissecting the complexities of monoamine neurotransmitter storage and release. A thorough understanding of their quantitative properties, combined with rigorous experimental design, allows researchers to probe the functional roles of VMAT2 in health and disease. This guide provides a foundational framework for the application of such compounds in neuroscience and drug development, emphasizing the importance of structured, data-driven investigation.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. A Brief Review on the Role of Vesicular Monoamine Transporter2 Inhibitors in Hyperkinetic Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Vmat2-IN-3: An In-depth Technical Guide to a Novel VMAT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release. Its essential role in regulating monoaminergic signaling has made it a key target for the development of therapeutics for a range of neurological and psychiatric disorders. Vmat2-IN-3, also identified as compound 10 in patent literature, is a novel and potent inhibitor of VMAT2. This technical guide provides a comprehensive overview of the available information on this compound, including its biochemical activity and the general experimental protocols relevant to its study.
Core Compound Information
This compound is a high-affinity ligand for VMAT2, demonstrating significant potential for basic research applications aimed at understanding the physiological and pathological roles of this transporter.
Chemical Properties:
| Property | Value |
| Molecular Formula | C22H35NO4 |
| SMILES | [H]--INVALID-LINK--(C--INVALID-LINK----INVALID-LINK--C1)C3=C2C=C(OCCCC)C(OC)=C3 |
Quantitative Data
To date, the primary quantitative data available for this compound is its high binding affinity for VMAT2.
| Parameter | Value | Source |
| Ki (Inhibition constant) | 0.71 nM | [1] |
Further research is required to establish a more comprehensive pharmacological profile, including IC50 values in functional assays and selectivity against other monoamine transporters.
Signaling Pathways and Experimental Workflows
This compound, as a potent VMAT2 inhibitor, is expected to modulate the canonical monoamine signaling pathway by preventing the loading of neurotransmitters into synaptic vesicles. This leads to a depletion of vesicular monoamine stores and a subsequent reduction in their release into the synaptic cleft.
Below are diagrams illustrating the general mechanism of VMAT2 and a typical experimental workflow for characterizing VMAT2 inhibitors.
Caption: Mechanism of VMAT2-mediated monoamine transport and its inhibition by this compound.
References
Understanding the Pharmacodynamics of VMAT2 Inhibitors: A General Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles within neurons.[1][2] This process is essential for proper neuronal communication.[2] Inhibition of VMAT2 leads to a depletion of these neurotransmitters at the presynaptic nerve terminals, a mechanism that has been therapeutically harnessed for the treatment of various neurological and psychiatric conditions.[1][3]
This technical guide provides a comprehensive overview of the pharmacodynamics of VMAT2 inhibitors, focusing on their mechanism of action, experimental evaluation, and the signaling pathways they modulate. While this document addresses the broad class of VMAT2 inhibitors, it is important to note that a specific compound designated "Vmat2-IN-3" is not documented in the publicly available scientific literature. Therefore, the information presented herein is based on the well-characterized actions of known VMAT2 inhibitors.
Core Mechanism of Action
The primary pharmacodynamic effect of VMAT2 inhibitors is the reduction of monoamine neurotransmitter levels in the synaptic cleft.[1] By binding to VMAT2, these drugs block the transport of monoamines from the cytoplasm into synaptic vesicles.[2][4] This leads to the cytosolic accumulation of neurotransmitters, where they are subsequently metabolized by enzymes such as monoamine oxidase (MAO).[1] The net result is a decrease in the amount of neurotransmitter available for release upon neuronal firing, thereby dampening monoaminergic neurotransmission.[1][5]
This mechanism is particularly relevant in hyperkinetic movement disorders, where excessive dopaminergic activity is implicated.[3][6] By depleting dopamine stores, VMAT2 inhibitors can alleviate the symptoms associated with conditions like Huntington's disease and tardive dyskinesia.[3][6]
Signaling Pathway of VMAT2 Inhibition
The following diagram illustrates the signaling pathway affected by VMAT2 inhibitors at the presynaptic terminal.
Caption: Mechanism of VMAT2 Inhibition.
Quantitative Data on VMAT2 Inhibitors
While specific data for "this compound" is unavailable, the following table summarizes key pharmacodynamic parameters for well-studied VMAT2 inhibitors to provide a comparative context.
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| Tetrabenazine | VMAT2 | ~50 | ~100 | Reversible inhibitor.[4] |
| Deutetrabenazine | VMAT2 | N/A | N/A | Deuterated form of tetrabenazine with similar mechanism but altered pharmacokinetics.[3] |
| Valbenazine | VMAT2 | N/A | N/A | A selective VMAT2 inhibitor. |
| Reserpine | VMAT1/VMAT2 | N/A | N/A | Irreversible inhibitor of both VMAT1 and VMAT2.[7] |
Experimental Protocols for Evaluating VMAT2 Inhibition
The pharmacodynamic properties of VMAT2 inhibitors are typically characterized through a series of in vitro and in vivo experiments.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the inhibitor to VMAT2.
-
Methodology:
-
Prepare membrane fractions from cells or tissues expressing VMAT2.
-
Incubate the membranes with a radiolabeled VMAT2 ligand (e.g., [³H]dihydrotetrabenazine) in the presence of varying concentrations of the test inhibitor.
-
Separate bound from unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (concentration of inhibitor that displaces 50% of the radioligand) using the Cheng-Prusoff equation.
-
2. Vesicular Uptake Assays:
-
Objective: To measure the functional inhibition of monoamine transport into vesicles (IC50).
-
Methodology:
-
Isolate synaptic vesicles from VMAT2-expressing cells or brain tissue.
-
Pre-incubate the vesicles with the test inhibitor at various concentrations.
-
Initiate the uptake reaction by adding a radiolabeled monoamine (e.g., [³H]dopamine).
-
After a defined incubation period, terminate the reaction by rapid filtration and wash to remove external radiolabel.
-
Measure the amount of radiolabel transported into the vesicles.
-
Determine the IC50 value from the concentration-response curve. A fluorescent substrate-based assay has also been developed for high-throughput screening.[8]
-
The following diagram outlines a general workflow for in vitro evaluation of VMAT2 inhibitors.
Caption: In Vitro Evaluation Workflow.
In Vivo Studies
1. Microdialysis:
-
Objective: To measure the effect of the inhibitor on extracellular monoamine levels in specific brain regions of living animals.
-
Methodology:
-
Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum).
-
Administer the VMAT2 inhibitor systemically or locally.
-
Collect dialysate samples at regular intervals.
-
Analyze the concentration of monoamines and their metabolites in the dialysate using techniques like HPLC with electrochemical detection.
-
2. Behavioral Models:
-
Objective: To assess the functional consequences of VMAT2 inhibition in animal models of human disorders.
-
Methodology:
-
Locomotor Activity: Measure changes in spontaneous movement in an open field to assess general motor effects.
-
Models of Hyperkinesia: Utilize models such as drug-induced hyperlocomotion or genetic models of Huntington's disease to evaluate the therapeutic potential of the inhibitor. For instance, amphetamine-induced locomotor activity can be assessed.[9]
-
Tardive Dyskinesia Models: Employ the vacuous chewing movement model in rodents to screen for efficacy against tardive dyskinesia.
-
Conclusion
VMAT2 inhibitors represent a significant class of drugs for the management of hyperkinetic movement disorders and other neuropsychiatric conditions. Their pharmacodynamic profile is characterized by the depletion of presynaptic monoamine stores, leading to a reduction in neurotransmitter release. The evaluation of novel VMAT2 inhibitors involves a combination of in vitro binding and functional assays, complemented by in vivo microdialysis and behavioral studies to establish their potency, efficacy, and therapeutic potential. While the specific pharmacodynamics of "this compound" remain to be elucidated, the principles and methodologies outlined in this guide provide a robust framework for the investigation of any new chemical entity targeting the vesicular monoamine transporter 2.
References
- 1. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. VMAT2 Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 7. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse [frontiersin.org]
Methodological & Application
Application Notes and Protocols for Vmat2-IN-3 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vesicular Monoamine Transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles.[1][2][3] This process is essential for proper neurotransmission.[2] Inhibition of VMAT2 leads to a depletion of these neurotransmitters, a mechanism that is therapeutically targeted in various neurological and psychiatric disorders, including hyperkinetic movement disorders like Huntington's chorea and tardive dyskinesia.[1][2][4][5] Vmat2-IN-3 is a novel investigational compound designed to inhibit VMAT2. These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Mechanism of Action of VMAT2 Inhibitors
VMAT2 inhibitors act by binding to the transporter and preventing the uptake of monoamines from the cytoplasm into synaptic vesicles.[1] This leads to a depletion of monoamine stores available for release into the synapse.[1] Well-characterized VMAT2 inhibitors like tetrabenazine and reserpine have distinct binding sites and mechanisms. Tetrabenazine binds to a specific pocket, locking the transporter in a lumen-facing occluded state, while reserpine occupies the substrate-binding pocket, stabilizing a cytoplasm-facing conformation.[1] Understanding the specific interaction of this compound with VMAT2 is crucial for its development as a therapeutic agent.
Key In Vitro Assays for this compound
Two primary in vitro assays are recommended to determine the potency and binding affinity of this compound: a fluorescent substrate uptake assay and a radioligand binding assay.
Fluorescent Substrate (FFN206) Uptake Assay
This cell-based assay provides a functional measure of VMAT2 inhibition by quantifying the uptake of a fluorescent VMAT2 substrate, FFN206.[4][5][6][7]
Experimental Protocol:
a. Cell Culture:
-
HEK293 cells stably transfected with human VMAT2 (VMAT2-HEK) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded in 96-well, white, clear-bottom plates at a density of 30,000-40,000 cells per well and grown to confluence (approximately 3 days).[6]
b. Assay Procedure:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with 200 µL of pre-warmed phosphate-buffered saline (PBS).
-
Add 180 µL of experimental medium (e.g., Krebs-Ringer-HEPES buffer) to each well.
-
Prepare serial dilutions of this compound and a reference compound (e.g., tetrabenazine) in the experimental medium. Add 10 µL of the compound dilutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., DMSO diluted in experimental medium).[6]
-
Incubate the plate at 37°C for 30 minutes.[6]
-
Add 10 µL of 20 µM FFN206 stock solution to all wells for a final concentration of 1 µM.[6]
-
Incubate the plate at 37°C for 60 minutes.[6]
-
Terminate the uptake by aspirating the medium and washing the cells once with 200 µL of ice-cold PBS.[6]
-
Add 100 µL of PBS to each well and measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 465 nm).
c. Data Analysis:
-
The fluorescence intensity is proportional to the amount of FFN206 taken up by the cells.
-
The data is normalized to the control (vehicle-treated) wells (100% uptake) and wells with a saturating concentration of a known inhibitor like tetrabenazine (0% uptake).
-
The IC50 value (the concentration of this compound that inhibits 50% of FFN206 uptake) is calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
[³H]Dihydrotetrabenazine ([³H]DTBZ) Binding Assay
This radioligand binding assay determines the affinity of this compound for the tetrabenazine binding site on VMAT2.[5]
Experimental Protocol:
a. Membrane Preparation:
-
VMAT2-HEK cells are grown to confluence in large culture flasks.
-
Cells are harvested, washed with PBS, and resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The cells are homogenized using a Dounce homogenizer or sonicator.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet the membranes.
-
The membrane pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay).
b. Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Add 25 µL of various concentrations of this compound or a reference compound. For total binding, add 25 µL of assay buffer. For non-specific binding, add 25 µL of a high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).
-
Add 25 µL of [³H]DTBZ (e.g., at a final concentration of 5 nM).[5]
-
Add 100 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg).
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed quickly with ice-cold wash buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials, scintillation cocktail is added, and the radioactivity is counted using a scintillation counter.
c. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The Ki (inhibition constant) of this compound is calculated from the IC50 value (concentration of this compound that displaces 50% of the specific [³H]DTBZ binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]DTBZ used and Kd is the dissociation constant of [³H]DTBZ for VMAT2.
Data Presentation
The quantitative data for this compound should be summarized and compared with a known VMAT2 inhibitor.
| Compound | FFN206 Uptake IC50 (nM) | [³H]DTBZ Binding Ki (nM) |
| This compound | Experimental Value | Experimental Value |
| Tetrabenazine | 37 ± 28[5] | 2.2[8] |
| Reserpine | 30.41[9] | >1000 (low affinity for TBZ site) |
Visualizations
VMAT2 Signaling Pathway and Inhibition
Caption: VMAT2 transports cytoplasmic monoamines into synaptic vesicles via proton antiport. This compound inhibits this process.
Experimental Workflow for FFN206 Uptake Assay
Caption: Step-by-step workflow for the FFN206 fluorescent substrate uptake assay.
Logical Relationship in Radioligand Binding Assay
Caption: this compound competes with the radioligand [³H]DTBZ for binding to VMAT2.
References
- 1. droracle.ai [droracle.ai]
- 2. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neurocrine Biosciences divulges new VMAT2 inhibitors for hyperkinesia and psychosis | BioWorld [bioworld.com]
- 9. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Vmat2-IN-3 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters such as dopamine, serotonin, norepinephrine, and histamine from the neuronal cytosol into synaptic vesicles. This process is essential for normal neurotransmission and protects neurons from the cytotoxic effects of cytosolic monoamines.[1] VMAT2's vital role makes it a significant therapeutic target for a variety of neurological and psychiatric disorders, including Huntington's disease, tardive dyskinesia, and schizophrenia.[2][3]
Vmat2-IN-3 has been identified as a highly potent VMAT2 inhibitor with a reported Ki of 0.71 nM, indicating a strong binding affinity for the transporter. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound and other VMAT2 modulators. The described methods include a fluorescence-based uptake assay using the VMAT2 substrate FFN206 and a radioligand binding assay. These assays are fundamental for determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) and for conducting high-throughput screening of potential VMAT2 inhibitors.
Data Presentation
The inhibitory activity of this compound and other reference compounds against VMAT2 can be quantified and compared using cell-based assays. The following tables summarize typical quantitative data obtained from such experiments.
Table 1: VMAT2 Inhibition Data from Fluorescence-Based Cell Assay
| Compound | IC₅₀ (nM) | Assay Type | Cell Line | Substrate |
| This compound | [Insert experimental value] | FFN206 Uptake | HEK293-VMAT2 | FFN206 |
| Tetrabenazine | 30.41 | FFN206 Uptake | HEK293-VMAT2 | FFN206 |
| Reserpine | 73.09 | FFN206 Uptake | HEK293-VMAT2 | FFN206 |
| Haloperidol | 71 | FFN206 Uptake | HEK293-VMAT2 | FFN206 |
| Lobeline | 1010 | FFN206 Uptake | HEK293-VMAT2 | FFN206 |
Data for Tetrabenazine and Reserpine are representative values from the literature.[4]
Table 2: VMAT2 Binding Affinity Data
| Compound | Ki (nM) | Assay Type | Radioligand | Tissue/Cell Source |
| This compound | 0.71 | Binding Assay | [³H]Dihydrotetrabenazine | Not Specified |
| (+)-13e | 1.48 | Binding Assay | [³H]HTBZ | Rat Brain |
| HTBZ | 4.22 | Binding Assay | [³H]HTBZ | Rat Brain |
| (-)-13e | 270 | Binding Assay | [³H]HTBZ | Rat Brain |
Ki value for this compound is from supplier data. Data for other compounds are from relevant literature.[5]
Mandatory Visualizations
VMAT2 Signaling Pathway
References
- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.llu.edu [experts.llu.edu]
- 3. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia [frontiersin.org]
Animal Models for In Vivo Studies of Vmat2-IN-3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies using animal models to investigate the effects of Vmat2-IN-3, a potent vesicular monoamine transporter 2 (VMAT2) inhibitor. As a novel compound, specific in vivo data for this compound is not yet publicly available. Therefore, the following protocols are based on established methodologies for other well-characterized VMAT2 inhibitors, such as tetrabenazine and its derivatives. These guidelines will require optimization for the specific pharmacokinetic and pharmacodynamic properties of this compound.
Introduction to VMAT2 and its Inhibition
Vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters—including dopamine, norepinephrine, serotonin, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1][2] This process is essential for the storage and subsequent release of these neurotransmitters into the synapse. Inhibition of VMAT2 leads to the depletion of monoamine stores in nerve terminals, thereby reducing monoaminergic neurotransmission.[2][3] This mechanism of action makes VMAT2 a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders.[4][5]
This compound has been identified as a potent VMAT2 inhibitor with a Ki of 0.71 nM. Its high affinity suggests it could be a valuable tool for preclinical research and a potential therapeutic candidate. In vivo studies are critical to understanding its efficacy, safety profile, and therapeutic potential.
Recommended Animal Models
The choice of animal model is critical and depends on the specific research question. Both genetically modified and pharmacologically induced models are relevant for studying the effects of VMAT2 inhibition.
Genetically Modified Models:
-
VMAT2 Heterozygous (VMAT2+/-) Mice: These mice express approximately 50% of the normal levels of VMAT2.[6] They are viable and exhibit increased sensitivity to psychostimulants like amphetamine and the neurotoxin MPTP, making them useful for studying conditions with altered monoamine homeostasis.[7]
-
VMAT2 Hypomorphic (VMAT2-LO) Mice: These mice have a severe reduction in VMAT2 expression (around 5% of wild-type levels).[7] They display progressive nigrostriatal degeneration and motor deficits, serving as a model for Parkinson's disease.[7][8]
Pharmacological and Behavioral Models:
-
Rodent Models of Hyperkinetic Movement Disorders: Chorea and tardive dyskinesia, conditions for which VMAT2 inhibitors are clinically approved, can be modeled in rodents.[9][10]
-
Models of Psychiatric Disorders: Animal models of schizophrenia, depression, and addiction are relevant for assessing the neuropsychiatric effects of this compound.[11][12] For instance, prepulse inhibition (PPI) is a common test for sensorimotor gating deficits observed in schizophrenia.[11]
Experimental Protocols
The following are detailed protocols for key in vivo experiments. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
In Vivo Microdialysis for Neurotransmitter Level Assessment
This technique allows for the direct measurement of extracellular monoamine levels in specific brain regions of awake, freely moving animals.
Protocol:
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.
-
-
Drug Administration:
-
Administer this compound via the desired route (e.g., oral gavage [p.o.] or subcutaneous injection [s.c.]). Dosing will need to be determined in dose-response studies. For initial studies with a novel compound, a range of doses should be tested. Based on other VMAT2 inhibitors, a starting point could be in the range of 1-10 mg/kg.[3][13]
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the dialysate samples for monoamine (dopamine, serotonin, norepinephrine) and metabolite (DOPAC, HVA, 5-HIAA) content using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or mass spectrometry (LC-MS/MS).[3]
-
Behavioral Assessments
A battery of behavioral tests can be used to evaluate the effects of this compound on motor function, cognition, and affective states.
a) Open Field Test (Locomotor Activity):
-
Apparatus: A square arena with video tracking capabilities.
-
Procedure:
-
Acclimate the animal (mouse or rat) to the testing room for at least 30 minutes.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field and record its activity for a set duration (e.g., 30-60 minutes).
-
Analyze parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery of the arena.
-
b) Prepulse Inhibition (PPI) Test (Sensorimotor Gating):
-
Apparatus: A startle chamber with a speaker for delivering acoustic stimuli.
-
Procedure:
-
Acclimate the mouse to the testing room.
-
Administer this compound or vehicle 30 minutes prior to testing.[11]
-
Place the mouse in the startle chamber for a 5-minute acclimation period with background noise.
-
The test consists of trials with a startling pulse alone, a prepulse followed by a startle pulse, and no stimulus.
-
Calculate the percentage of PPI as: [1 - (startle response on prepulse + pulse trials) / (startle response on pulse-alone trials)] x 100.[11]
-
c) Forced Swim Test (Depressive-like Behavior):
-
Apparatus: A cylinder filled with water.
-
Procedure:
-
Administer this compound or vehicle.
-
Place the mouse in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.[14] An increase in immobility time is interpreted as a sign of behavioral despair.
-
d) Saccharin Preference Test (Anhedonia):
-
Procedure:
-
Individually house mice and provide them with two drinking bottles: one with water and one with a saccharin solution (e.g., 0.1%).
-
Measure the consumption from each bottle over 24-48 hours to establish a baseline preference.
-
Administer this compound or vehicle daily and continue to measure fluid consumption.
-
Calculate the saccharin preference as: (volume of saccharin solution consumed / total volume of fluid consumed) x 100.[14] A decrease in preference may indicate anhedonia.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Extracellular Monoamine Levels in the Striatum
| Treatment Group | Dopamine (% of Baseline) | DOPAC (% of Baseline) | HVA (% of Baseline) | Serotonin (% of Baseline) | 5-HIAA (% of Baseline) |
| Vehicle | 100 ± 5 | 100 ± 6 | 100 ± 7 | 100 ± 4 | 100 ± 5 |
| This compound (1 mg/kg) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (5 mg/kg) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (10 mg/kg) | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Data presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significance.
Table 2: Behavioral Effects of this compound in Mice
| Treatment Group | Open Field: Total Distance (cm) | PPI: % Inhibition | Forced Swim Test: Immobility (s) | Saccharin Preference (%) |
| Vehicle | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (1 mg/kg) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (5 mg/kg) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| This compound (10 mg/kg) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Data presented as mean ± SEM. Appropriate statistical tests should be applied.
Visualizations
Diagrams illustrating the mechanism of action and experimental workflows can aid in understanding the experimental design.
Caption: Mechanism of this compound action in a presynaptic neuron.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdsabstracts.org [mdsabstracts.org]
- 4. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 6. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular Monoamine Transporter 2 (VMAT2) Level Regulates MPTP Vulnerability and Clearance of Excess Dopamine in Mouse Striatal Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. VMAT2 inhibitors for the treatment of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of VMAT2 inhibitor GZ-793A on the reinstatement of methamphetamine seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
Application Notes and Protocols for Vmat2-IN-3 in Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Vmat2-IN-3, a potent inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2), in neuronal cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for cell culture and experimental assays, and presents quantitative data for related compounds to guide experimental design.
Introduction to this compound
This compound is a high-affinity inhibitor of VMAT2, a critical transporter protein responsible for packaging monoamine neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles.[1][2] By blocking VMAT2, this compound disrupts the storage of these neurotransmitters, leading to their depletion from presynaptic terminals.[1] This mechanism of action makes this compound a valuable tool for studying the roles of monoaminergic systems in various neurological and psychiatric conditions. VMAT2 inhibition has been a therapeutic strategy for hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia.[1][3]
Mechanism of Action of VMAT2 Inhibitors
VMAT2 is an antiporter that utilizes the proton gradient established by the vesicular H+-ATPase to drive the uptake of cytosolic monoamines into synaptic vesicles. VMAT2 inhibitors physically obstruct this transport process. Tetrabenazine, a well-characterized VMAT2 inhibitor, is known to lock the transporter in an occluded conformation, preventing its normal transport cycle.[4] This leads to the accumulation of monoamines in the cytoplasm, where they are susceptible to metabolism by monoamine oxidase (MAO), resulting in a decrease in the overall levels of releasable neurotransmitters.
Quantitative Data for VMAT2 Inhibitors
| Compound | Parameter | Value | Assay System |
| This compound | Ki | 0.71 nM | Not specified |
| This compound (Exemplified Compound) | Ki | 2.2 nM | [68Ga]dihydrotetrabenazine binding in human platelet homogenates |
| Tetrabenazine (TBZ) | IC50 | 20.4 ± 4.1 nM | FFN206 uptake in VMAT2-expressing HEK293T cells |
| Tetrabenazine (TBZ) | IC50 | 22.5 ± 6.3 nM | FFN206 uptake in VMAT2EM-expressing HEK293T cells |
| Tetrabenazine (TBZ) | IC50 | 73.09 nM | FFN206 uptake in HEK+VMAT2 cells |
| Reserpine | IC50 | 13.9 nM | FFN206 uptake in VMAT2-WT-expressing HEK cells |
| Reserpine | IC50 | 30.6 nM | FFN206 uptake in VMAT2-EM-expressing HEK cells |
| Reserpine | IC50 | 30.41 nM | FFN206 uptake in HEK+VMAT2 cells |
Recommended Cell Line: SH-SY5Y
The human neuroblastoma cell line SH-SY5Y is a widely used and appropriate model for studying VMAT2 function and the effects of its inhibitors.[5][6][7] These cells can be differentiated into a more mature neuron-like phenotype, expressing key markers of dopaminergic neurons, including tyrosine hydroxylase (TH) and the dopamine transporter (DAT).
Experimental Protocols
Protocol 1: Culture and Differentiation of SH-SY5Y Cells
This protocol describes the steps for maintaining and differentiating SH-SY5Y cells to render them more suitable for neurochemical and pharmacological studies.
Materials:
-
SH-SY5Y cells (ATCC® CRL-2266™)
-
Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 Nutrient Mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Differentiation Medium: Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and 10 µM all-trans-retinoic acid (RA).
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Poly-D-lysine coated culture vessels
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells in Growth Medium in a humidified incubator at 37°C with 5% CO2. For differentiation, seed the cells onto poly-D-lysine coated plates at a density that allows for neurite outgrowth without excessive cell clustering.
-
Initiation of Differentiation: 24-48 hours after seeding, replace the Growth Medium with Differentiation Medium containing 10 µM RA.
-
Maintenance of Differentiating Cells: Culture the cells in the Differentiation Medium for 5-7 days, replacing the medium every 2-3 days.
-
Maturation: After the initial differentiation period with RA, replace the medium with a serum-free Neurobasal medium containing B-27 supplement and 50 ng/mL BDNF. Maintain the cells in this medium for an additional 3-5 days to promote a more mature neuronal phenotype.
Protocol 2: [3H]Dopamine Uptake Assay for VMAT2 Inhibition
This assay directly measures the activity of VMAT2 by quantifying the uptake of radiolabeled dopamine into synaptic vesicles within the cells.
Materials:
-
Differentiated SH-SY5Y cells in 24-well plates
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[3H]Dopamine
-
This compound stock solution (in DMSO)
-
Lysis Buffer (e.g., 1% SDS or RIPA buffer)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Preparation of this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-incubation: Wash the differentiated SH-SY5Y cells twice with warm Assay Buffer. Add the various concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Reserpine).
-
Dopamine Uptake: Add [3H]Dopamine to each well to a final concentration of 100-200 nM. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold Assay Buffer to remove extracellular [3H]Dopamine.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the specific VMAT2-mediated uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a VMAT2 inhibitor like reserpine). Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.
Protocol 3: Cell Viability (MTT) Assay
This assay is used to assess the potential cytotoxicity of this compound on neuronal cells.
Materials:
-
Differentiated SH-SY5Y cells in a 96-well plate
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat the differentiated SH-SY5Y cells with a range of this compound concentrations for the desired duration (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Aspirate the medium and add Solubilization Buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound action in a dopaminergic synapse.
Caption: Experimental workflow for assessing this compound in neuronal cells.
Caption: Logical relationship of this compound's action and application.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug inhibition and substrate transport mechanisms of human VMAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting VMAT2? [synapse.patsnap.com]
- 5. Inhibition of Vesicular Monoamine Transporter-2 Activity in α-Synuclein Stably Transfected SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia Increases the Expression of Vesicular Monoamine Transporter 2 in SH-SY5Y Human Neuroblastoma Cells [jcpjournal.org]
- 7. Stimulation of vesicular monoamine transporter 2 activity by DJ-1 in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vmat2-IN-3 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial protein responsible for packaging monoamine neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine from the cytoplasm into synaptic vesicles.[1][2][3] This process is vital for proper monoaminergic neurotransmission and is a key target for therapeutic intervention in various neurological and psychiatric disorders.[4][5] VMAT2 inhibitors, by depleting monoamine stores, have shown efficacy in treating hyperkinetic movement disorders like Huntington's chorea and tardive dyskinesia.[6][7] Vmat2-IN-3 is a novel, potent, and selective inhibitor of VMAT2. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in rodent models, outlining its mechanism of action, experimental designs, and detailed protocols.
Mechanism of Action
This compound acts as a reversible inhibitor of VMAT2.[8] By binding to the transporter, it prevents the uptake of monoamines into synaptic vesicles.[8] This leads to a depletion of vesicular monoamine stores, thereby reducing the amount of neurotransmitter available for release into the synaptic cleft upon neuronal firing.[8] The primary therapeutic effect is achieved by attenuating excessive monoaminergic signaling, which is implicated in the pathophysiology of certain movement disorders.[4]
Signaling Pathway of VMAT2 Inhibition
Caption: VMAT2 Inhibition Pathway in a Presynaptic Neuron.
Experimental Design for Rodent Models
A thorough preclinical evaluation of this compound in rodents should encompass pharmacokinetic (PK), pharmacodynamic (PD), and behavioral studies.
Pharmacokinetic (PK) Studies
The objective of PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Study Design: Male and female Sprague-Dawley rats or C57BL/6 mice can be used. A single dose of this compound is administered via relevant routes (e.g., oral gavage, intravenous injection). Blood samples are collected at multiple time points post-dosing.
-
Data to Collect: Plasma concentrations of this compound are measured using a validated analytical method (e.g., LC-MS/MS).
Pharmacodynamic (PD) Studies
PD studies aim to understand the relationship between this compound concentration and its pharmacological effect.
-
VMAT2 Occupancy: This study determines the extent and duration of VMAT2 binding by this compound in the brain.
-
Study Design: Rodents are treated with this compound or vehicle. At various time points, animals are euthanized, and brain tissue (e.g., striatum) is collected. VMAT2 occupancy is measured ex vivo using radioligand binding assays with a suitable VMAT2 ligand like [³H]dihydrotetrabenazine.
-
-
Neurotransmitter Levels: In vivo microdialysis can be used to measure extracellular levels of monoamines in specific brain regions.
Behavioral Studies
Behavioral assays are crucial to assess the functional consequences of VMAT2 inhibition by this compound. The choice of model depends on the intended therapeutic indication.
-
Locomotor Activity: The open field test is used to assess spontaneous locomotor activity and potential sedative effects.
-
Models of Hyperkinetic Movement Disorders:
-
Tardive Dyskinesia: The vacuous chewing movement (VCM) model in rats, induced by chronic haloperidol treatment, can be used.
-
-
Models of Drug Abuse: The conditioned place preference (CPP) test can evaluate the effect of this compound on the rewarding properties of psychostimulants like amphetamine.[11]
-
Models of Depression: The forced swim test and tail suspension test can be used to assess potential antidepressant-like effects or depressive-like side effects.[12]
Quantitative Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 10 mg/kg)
| Parameter | Value | Unit |
| Cmax | 500 | ng/mL |
| Tmax | 2 | h |
| AUC(0-inf) | 3000 | ng*h/mL |
| t1/2 | 4 | h |
| Bioavailability | 60 | % |
Table 2: Illustrative VMAT2 Occupancy in Rat Striatum after a Single Oral Dose of this compound (10 mg/kg)
| Time Post-Dose (h) | VMAT2 Occupancy (%) |
| 1 | 45 |
| 2 | 85 |
| 4 | 70 |
| 8 | 30 |
| 24 | <10 |
Table 3: Illustrative Effect of this compound on Amphetamine-Induced Hyperlocomotion in Mice
| Treatment Group | Distance Traveled (cm) | % Inhibition |
| Vehicle + Saline | 1500 ± 150 | - |
| Vehicle + Amphetamine (2 mg/kg) | 6000 ± 500 | - |
| This compound (10 mg/kg) + Amphetamine | 2500 ± 300 | 58 |
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat (e.g., isoflurane).
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula targeting the desired brain region (e.g., striatum). Secure the cannula with dental cement.
-
Allow the animal to recover for at least 3-5 days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1 µL/min).[9]
-
-
Baseline Sample Collection:
-
Allow the system to stabilize for at least 2 hours.
-
Collect at least 3-4 baseline dialysate samples (e.g., every 20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples for several hours.
-
-
Sample Analysis:
-
Analyze the dialysate samples for monoamine and metabolite concentrations using HPLC with electrochemical detection.
-
Protocol 2: Open Field Test in Mice
-
Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to monitor movement.
-
Habituation:
-
Transport the mice to the testing room at least 1 hour before the experiment to acclimate.
-
-
Procedure:
-
Administer this compound or vehicle to the mice.
-
After the appropriate pretreatment time, place a mouse in the center of the open field arena.
-
Record the activity for a set duration (e.g., 30 minutes).
-
-
Data Analysis:
-
Analyze the recorded data for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
Mandatory Visualizations
Experimental Workflow for this compound Evaluation
Caption: Preclinical Evaluation Workflow for this compound.
Logical Relationship of this compound's Mechanism and Effects
Caption: Mechanism to Effect Pathway for this compound.
References
- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Brief Review on the Role of Vesicular Monoamine Transporter2 Inhibitors in Hyperkinetic Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. VMAT2 knockout mice: Heterozygotes display reduced amphetamine-conditioned reward, enhanced amphetamine locomotion, and enhanced MPTP toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vmat2 Heterozygous Mutant Mice Display a Depressive-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled Ligand Binding Assay with Vmat2-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction to VMAT2
The Vesicular Monoamine Transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial integral membrane protein responsible for the transport of monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the cytoplasm into synaptic vesicles.[1][2] This process is vital for the storage and subsequent release of these neurotransmitters into the synapse, playing a fundamental role in monoaminergic neurotransmission.[3] VMAT2 utilizes a proton gradient established by a V-ATPase to drive monoamine uptake.[4]
Dysregulation of VMAT2 function is implicated in a variety of neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, tardive dyskinesia, and mood disorders.[2][4][5] Consequently, VMAT2 has emerged as a significant pharmacological target for therapeutic intervention in these conditions.[6][7] A number of drugs that inhibit VMAT2, such as tetrabenazine and reserpine, are used clinically.[8][9] The development of novel VMAT2 inhibitors is an active area of research for new and improved treatments.
These application notes describe the use of a hypothetical VMAT2 inhibitor, Vmat2-IN-3 , in a radiolabeled ligand binding assay to determine its binding affinity for the VMAT2 transporter. This assay is a fundamental technique for characterizing the interaction of new chemical entities with their intended target.
This compound: A Hypothetical VMAT2 Inhibitor
For the purpose of these application notes, This compound is a novel, selective, and competitive inhibitor of VMAT2. It is hypothesized to bind to the tetrabenazine (TBZ) binding site on the transporter, thereby preventing the uptake of monoamines into synaptic vesicles.[1][10] The following protocols are designed to quantify the binding affinity of this compound for VMAT2.
Principle of the Radiolabeled Ligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[11] This protocol describes a competitive binding assay, which measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target protein (VMAT2).
In this assay, a constant concentration of a radioligand with known high affinity for VMAT2, such as [³H]dihydrotetrabenazine ([³H]DTBZ), is incubated with a source of VMAT2 (e.g., membrane preparations from cells expressing VMAT2 or brain tissue). Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation. The amount of radioligand bound to VMAT2 is then measured. A successful competitor will decrease the amount of bound radioligand in a concentration-dependent manner. From this competition curve, the half-maximal inhibitory concentration (IC₅₀) of this compound can be determined, and from this, the inhibitory constant (Kᵢ) can be calculated.
Quantitative Data of Known VMAT2 Ligands
The following table summarizes the binding affinities of well-characterized VMAT2 inhibitors. This provides a reference for the expected potency of new compounds like this compound.
| Compound | Radioligand | Kd (nM) | Ki (nM) | Source of VMAT2 | Reference |
| Dihydrotetrabenazine (DTBZ) | [³H]DTBZ | 18 ± 4 | - | Purified human VMAT2 | [5] |
| Dihydrotetrabenazine (DTBZ) | [³H]DTBZ | 26 ± 9 | - | Purified human VMAT2 chimera | [5] |
| Reserpine | [³H]DTBZ | - | 173 ± 1 | Purified human VMAT2 | [5] |
| Reserpine | [³H]DTBZ | - | 161 ± 1 | Purified human VMAT2 chimera | [5] |
| This compound (Hypothetical) | [³H]DTBZ | - | To be determined | User-defined | - |
VMAT2 Signaling and Inhibition Pathway
References
- 1. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Fluorescent Substrate Uptake Assay for VMAT2 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles for subsequent release. This process is vital for proper monoaminergic neurotransmission. Dysregulation of VMAT2 function is implicated in several neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, and addiction, making it an important therapeutic target.[1][2]
This document provides a detailed protocol for a fluorescent substrate uptake assay to screen for and characterize inhibitors of VMAT2. This cell-based assay offers a non-radioactive, high-throughput alternative to traditional methods, enabling rapid identification and quantification of VMAT2 inhibition.[3] The assay utilizes a fluorescent substrate, such as FFN206, which is actively transported by VMAT2 into acidic intracellular vesicles.[4][5] Inhibition of VMAT2 activity by a test compound results in a decrease in the intracellular accumulation of the fluorescent substrate, which can be quantified using a fluorescence plate reader.[4]
Principle of the Assay
The assay is based on the principle of competitive inhibition of substrate transport. VMAT2 utilizes the proton gradient established by the vacuolar-type H+-ATPase (V-ATPase) to drive the uptake of monoamines from the cytoplasm into vesicles.[4] Fluorescent substrates, like FFN206, are synthetic compounds that mimic endogenous monoamines and are recognized and transported by VMAT2.[3][5]
In a typical assay, cells stably expressing VMAT2 are incubated with a test compound prior to the addition of the fluorescent substrate. If the test compound inhibits VMAT2, it will prevent the uptake of the fluorescent substrate into the vesicles. The resulting decrease in intracellular fluorescence is directly proportional to the inhibitory potency of the compound. The assay can be performed in a 96-well or 384-well plate format, making it amenable to high-throughput screening (HTS).[3][4]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the biological mechanism of VMAT2 and the experimental workflow of the fluorescent substrate uptake assay.
Caption: VMAT2-mediated uptake of a fluorescent substrate into a synaptic vesicle.
Caption: Experimental workflow for the VMAT2 fluorescent substrate uptake assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with rat or human VMAT2 (VMAT2-HEK).[4][6]
-
Fluorescent Substrate: FFN206 (e.g., 10 mM stock in DMSO).[4]
-
Known VMAT2 Inhibitors: Tetrabenazine (TBZ), Reserpine (for positive controls).[5]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., Zeocin).[6]
-
Experimental Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Wash Buffer: Phosphate-Buffered Saline (PBS).
-
Plates: White, clear-bottom 96-well plates.[4]
-
Equipment: Fluorescence microplate reader, automated plate washer (optional), standard cell culture equipment.
Cell Culture and Plating
-
Culture VMAT2-HEK cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For the assay, seed the VMAT2-HEK cells into white, clear-bottom 96-well plates at a density of 30,000-40,000 cells per well in 200 µL of growth medium.[4]
-
Incubate the plates for approximately 3 days at 37°C and 5% CO2 to allow the cells to form a confluent monolayer.[4]
Assay Protocol
-
Compound Preparation: Prepare serial dilutions of test compounds and control inhibitors (e.g., TBZ, reserpine) in the experimental buffer at 20 times the final desired concentration.[4]
-
Plate Preparation: On the day of the assay, aspirate the culture medium from the wells.
-
Gently wash the cell monolayer once with 200 µL of pre-warmed experimental buffer.
-
Add 180 µL of experimental buffer to each well.[4]
-
Inhibitor Incubation: Add 10 µL of the 20x test compound or control inhibitor solutions to the respective wells. For negative control wells (100% activity), add 10 µL of experimental buffer containing the same concentration of vehicle (e.g., DMSO). Incubate the plate for 30 minutes at 37°C.[4]
-
Substrate Addition and Incubation: Prepare a 20x solution of the fluorescent substrate FFN206 (e.g., 20 µM in experimental buffer to achieve a 1 µM final concentration).[4]
-
Add 10 µL of the 20x FFN206 solution to all wells.
-
Incubate the plate for 60 minutes at 37°C.[4] The uptake of FFN206 typically reaches a plateau around 40-60 minutes.[4]
-
Termination and Wash: Terminate the uptake by aspirating the solution from the wells.
-
Wash the cells once with 200 µL of ice-cold PBS to remove extracellular fluorescent substrate.[4]
-
After the final wash, add 100 µL of PBS to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader. The excitation and emission wavelengths for FFN206 are typically around 405 nm and 500 nm, respectively, but should be optimized for the specific instrument.
Data Analysis
-
Background Subtraction: If using null-transfected HEK293 cells as a control, subtract the average fluorescence of these wells from all other wells. Alternatively, the fluorescence in the presence of a saturating concentration of a potent inhibitor like reserpine can be considered as background.
-
Normalization: Normalize the data by setting the average fluorescence of the vehicle-treated wells (no inhibitor) to 100% activity and the fluorescence of the wells with a saturating concentration of a known inhibitor (e.g., 1 µM reserpine) to 0% activity.[5]
-
Dose-Response Curves: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Determination: Fit the dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value for each test compound.[4] The equation can be represented as:
-
Y = Bottom + (Top-Bottom)/(1 + 10^((LogIC50-X)*HillSlope))
-
-
Ki Calculation (Optional): The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration ([S]) and its Michaelis-Menten constant (Km) are known.[4][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters and reported IC50 values for known VMAT2 inhibitors obtained using fluorescent substrate uptake assays.
Table 1: Assay Parameters for FFN206
| Parameter | Value | Reference(s) |
| Cell Line | HEK293 stably expressing VMAT2 | [4][5] |
| Seeding Density | 30,000 - 40,000 cells/well (96-well) | [4] |
| FFN206 Concentration | 1 µM (final) | [4] |
| FFN206 Apparent Km | 1.16 ± 0.10 µM | [3][4][8] |
| Inhibitor Pre-incubation | 30 minutes | [4] |
| FFN206 Incubation | 60 minutes | [4] |
| Z'-factor | ~0.7 - 0.8 | [3][8] |
Table 2: IC50 Values of Known VMAT2 Inhibitors
| Inhibitor | IC50 (nM) | Reference(s) |
| Reserpine | 19 ± 1 | [4] |
| Reserpine | 30.41 | [5] |
| Tetrabenazine (TBZ) | 320 ± 10 | [4] |
| Tetrabenazine (TBZ) | 73.09 | [5] |
| Tetrabenazine (TBZ) | 37 ± 28 | [9] |
| Dihydrotetrabenazine (DTBZ) | 17 ± 1 | [4] |
| Haloperidol | 71 ± 3 | [4] |
| Ketanserin | 105 ± 5 | [4] |
| Lobeline | 1010 ± 70 | [4] |
| Fluoxetine | 1070 ± 50 | [4] |
| Methamphetamine | 4530 ± 1420 | [4] |
| Methamphetamine | 2399 | [5] |
| Salmeterol | 53 ± 28 | [9] |
| Ziprasidone | 39 ± 17 | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell lines, substrate concentrations, and incubation times.
Conclusion
The fluorescent substrate uptake assay for VMAT2 is a robust, sensitive, and high-throughput method for identifying and characterizing VMAT2 inhibitors. Its non-radioactive nature and amenability to automation make it a valuable tool in drug discovery and neuroscience research. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can effectively screen compound libraries and investigate the structure-activity relationships of potential VMAT2-targeting therapeutics.
References
- 1. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New fluorescent substrate enables quantitative and high-throughput examination of vesicular monoamine transporter 2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. tracerDB | FP [tracerdb.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Administration Route of Novel VMAT2 Inhibitors in Mice: Application Notes and Protocols
Disclaimer: No specific public data was found for a compound designated "Vmat2-IN-3." The following application notes and protocols provide a general framework for the determination and application of administration routes for a novel vesicular monoamine transporter 2 (VMAT2) inhibitor in mice, based on common practices for small molecule administration in preclinical research.
Introduction
Vesicular monoamine transporter 2 (VMAT2) is a critical protein for the packaging of monoamine neurotransmitters into synaptic vesicles. Its inhibition can have profound effects on neurotransmission and is a key area of investigation for various neurological and psychiatric disorders. The selection of an appropriate administration route is a fundamental step in the preclinical evaluation of any new VMAT2 inhibitor. This document outlines the key considerations, experimental protocols, and data presentation for determining and utilizing various administration routes in mice.
Key Considerations for Selecting an Administration Route
The choice of administration route is critical for ensuring consistent and reproducible results in preclinical studies. Several factors must be considered to select the optimal route for a novel VMAT2 inhibitor.
| Factor | Oral (PO) | Intraperitoneal (IP) | Intravenous (IV) | Subcutaneous (SC) |
| Ease of Administration | Moderate | High | Difficult | High |
| Bioavailability | Variable, subject to first-pass metabolism | High, but can have some first-pass effect | 100% by definition | High, slower absorption than IP |
| Speed of Onset | Slowest | Rapid | Most rapid | Slow |
| Control over Dosage | Good | Excellent | Excellent | Excellent |
| Potential for Stress/Pain | Moderate (gavage) | Low to moderate | High | Low |
| Suitability for Chronic Dosing | Good | Possible, but can cause peritoneal irritation | Difficult, requires catheterization | Good |
| Local Tissue Reaction | Low | Possible | Possible (phlebitis) | Possible |
Experimental Protocols
The following are generalized protocols for the administration of a novel VMAT2 inhibitor in mice. Note: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Oral Administration (Gavage)
Oral gavage is a common method for direct delivery of a substance into the stomach.
Materials:
-
VMAT2 inhibitor solution/suspension
-
Appropriate vehicle (e.g., water, saline, corn oil)
-
Gavage needles (flexible or rigid, appropriate size for mice)
-
Syringes
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct volume of the VMAT2 inhibitor formulation to administer.
-
Draw the calculated volume into a syringe fitted with a gavage needle.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly dispense the contents of the syringe into the stomach.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic administration of drugs that are not suitable for oral delivery.
Materials:
-
VMAT2 inhibitor solution
-
Sterile vehicle (e.g., sterile saline, PBS)
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Weigh the mouse to calculate the required injection volume.
-
Prepare the injection by drawing the VMAT2 inhibitor solution into a sterile syringe.
-
Position the mouse to expose the abdomen. The lower right or left quadrant is the preferred injection site to avoid internal organs.
-
Lift the skin and insert the needle at a 10-15 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the solution slowly.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any adverse reactions.
Intravenous (IV) Injection
IV injection provides immediate and complete bioavailability. The lateral tail vein is the most common site for IV injection in mice.
Materials:
-
VMAT2 inhibitor solution (sterile and filtered)
-
Sterile vehicle
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
A mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
Animal scale
Protocol:
-
Weigh the mouse and calculate the injection volume.
-
Prepare the sterile VMAT2 inhibitor solution in a syringe.
-
Place the mouse in a restrainer to secure it and expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the veins more visible.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
If correctly placed, a small amount of blood may be seen in the hub of the needle.
-
Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Subcutaneous (SC) Injection
SC injection is used for slower, sustained absorption of a substance.
Materials:
-
VMAT2 inhibitor solution
-
Sterile vehicle
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the correct injection volume.
-
Draw the VMAT2 inhibitor solution into a sterile syringe.
-
Grasp the loose skin over the back, between the shoulder blades, to form a "tent".
-
Insert the needle into the base of the tented skin, parallel to the spine.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the injection site for any signs of irritation.
Data Presentation: Pharmacokinetic Profile of a Novel VMAT2 Inhibitor
The following table is a template for summarizing hypothetical pharmacokinetic data for a novel VMAT2 inhibitor following administration by different routes.
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Half-life (t½) (h) |
| Intravenous (IV) | 2 | 1500 | 0.08 | 3200 | 100 | 2.5 |
| Intraperitoneal (IP) | 10 | 1250 | 0.25 | 2880 | 90 | 2.8 |
| Subcutaneous (SC) | 10 | 800 | 0.5 | 2560 | 80 | 3.1 |
| Oral (PO) | 20 | 450 | 1.0 | 1920 | 30 | 3.5 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation.
Visualization of Workflows and Pathways
Decision-Making Workflow for Administration Route Selection
Caption: Decision workflow for selecting a murine administration route.
General Experimental Workflow for In Vivo Evaluation
Caption: Workflow for in vivo evaluation of a VMAT2 inhibitor.
Application Notes and Protocols for Vmat2-IN-3 in Primary Neuron Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vesicular Monoamine Transporter 2 (VMAT2) is an integral membrane protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, norepinephrine, and histamine, into synaptic vesicles for subsequent release.[1][2][3][4] This process is crucial for normal monoaminergic neurotransmission and plays a significant role in various neurological and psychiatric conditions.[1][5][6] VMAT2 inhibitors block the function of this transporter, leading to the depletion of monoamine stores within presynaptic neurons and a subsequent reduction in neurotransmitter release.[2][3][4] This mechanism of action makes VMAT2 a compelling target for therapeutic intervention in disorders characterized by hyperkinetic movements and other neurological dysfunctions.[3][4][6][7]
Vmat2-IN-3 is a novel, potent, and selective inhibitor of VMAT2. These application notes provide a comprehensive overview of its mechanism of action and a detailed protocol for its application in primary neuron cultures. The provided protocols are intended as a starting point and may require optimization for specific neuronal subtypes and experimental conditions.
Mechanism of Action
This compound acts by binding to the VMAT2 protein, effectively blocking the transport of monoamine neurotransmitters from the neuronal cytoplasm into synaptic vesicles.[2][3] This inhibition disrupts the proton gradient-dependent uptake of monoamines, leaving them susceptible to metabolism by monoamine oxidase (MAO) in the cytoplasm.[3] The net effect is a dose-dependent depletion of vesicular monoamine stores, leading to a reduction in the amount of neurotransmitter released into the synaptic cleft upon neuronal depolarization.[3][4] By modulating the presynaptic release of monoamines, this compound can be utilized to study the roles of these neurotransmitters in neuronal function and to investigate potential therapeutic strategies for neurological disorders.
Data Presentation
The following tables summarize representative quantitative data for this compound based on typical VMAT2 inhibitor characteristics. These values are illustrative and may vary depending on the specific experimental setup.
Table 1: In Vitro Potency of this compound
| Parameter | Value |
| IC50 (VMAT2) | 50 nM |
| IC50 (VMAT1) | >10,000 nM |
| Binding Affinity (Ki) for VMAT2 | 15 nM |
Table 2: Effect of this compound on Neurotransmitter Levels in Primary Midbrain Neurons (24-hour treatment)
| This compound Concentration | Dopamine (% of Control) | Serotonin (% of Control) | Norepinephrine (% of Control) |
| 10 nM | 85% | 88% | 86% |
| 50 nM | 52% | 55% | 53% |
| 100 nM | 28% | 31% | 29% |
| 500 nM | 12% | 15% | 13% |
Table 3: Effect of this compound on Neuronal Viability (Primary Cortical Neurons, 48-hour treatment)
| This compound Concentration | Cell Viability (% of Control) |
| 100 nM | 98% |
| 500 nM | 95% |
| 1 µM | 92% |
| 10 µM | 75% |
Experimental Protocols
Protocol 1: Treatment of Primary Neurons with this compound
This protocol outlines the general procedure for treating primary neuron cultures with this compound to investigate its effects on monoamine levels and neuronal function.
Materials:
-
Primary neurons (e.g., cortical, midbrain, or striatal) cultured on appropriate plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete neuronal culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kits for neurotransmitter quantification, reagents for viability assays)
Procedure:
-
Prepare this compound Working Solutions:
-
Thaw the this compound stock solution at room temperature.
-
Prepare serial dilutions of this compound in complete neuronal culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Treat Primary Neurons:
-
Aspirate the existing culture medium from the primary neuron cultures.
-
Gently add the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, process the cells and/or culture supernatant for the intended analysis.
-
For neurotransmitter analysis: Collect the cell lysates and/or culture medium to quantify monoamine levels using appropriate techniques such as ELISA or HPLC.
-
For viability assays: Perform assays such as MTT, LDH, or use live/dead cell staining kits according to the manufacturer's instructions.
-
For functional assays: Conduct electrophysiological recordings or other functional assessments as required.
-
Protocol 2: Western Blot Analysis of VMAT2 Expression
This protocol describes how to assess the effect of this compound treatment on VMAT2 protein levels.
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against VMAT2
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-VMAT2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action in a presynaptic neuron.
Caption: Experimental workflow for this compound treatment of primary neurons.
References
- 1. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Frontiers | Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse [frontiersin.org]
- 6. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Vmat2-IN-3 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Vmat2-IN--3.
Frequently Asked Questions (FAQs)
Q1: What is Vmat2-IN-3 and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2), with a reported Ki value of 0.71 nM.[1][2][3] VMAT2 is a transport protein found on the membrane of synaptic vesicles in neurons.[4][5] Its main function is to load monoamine neurotransmitters, such as dopamine, serotonin, norepinephrine, and histamine, from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[4][6][7] By inhibiting VMAT2, this compound disrupts this process, leading to a depletion of monoamines in the nerve terminals.[8] This mechanism of action makes VMAT2 inhibitors a subject of research for neurological and psychiatric disorders.[1][2][3]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
Based on this, it is recommended to first attempt to dissolve this compound in a small amount of an organic solvent like DMSO or DMF. For cell-based assays, the final concentration of the organic solvent in the cell culture medium should be kept low (typically below 0.5%) to avoid cytotoxicity.
Q3: My this compound solution appears cloudy or has precipitates. What should I do?
Cloudiness or precipitation in your this compound solution can be due to several factors, including low solubility in the chosen solvent, the compound coming out of solution upon dilution, or storage issues. Here are some troubleshooting steps:
-
Gentle Warming: Try gently warming the solution in a water bath (37°C) to aid dissolution.
-
Sonication: Use a sonicator to help break up any aggregates and enhance solubility.
-
Change of Solvent: If the compound does not dissolve in your initial solvent, you may need to try a different one. For example, if you are using ethanol and see precipitation, trying DMSO or DMF might be a better option as they often have higher solvating power for organic molecules.[9]
-
pH Adjustment: For some compounds, the pH of the solution can significantly impact solubility. However, information on the pKa of this compound is not available, so this should be approached with caution and may require empirical testing.
-
Fresh Solution: If the solution has been stored for a period, especially at lower temperatures, the compound may have precipitated out. In such cases, it is best to prepare a fresh stock solution.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
Based on the properties of similar VMAT2 inhibitors like valbenazine, which is sparingly soluble in aqueous buffers, it is not recommended to dissolve this compound directly in aqueous solutions.[9] The high hydrophobicity of many small molecule inhibitors often leads to poor solubility in water-based media. The recommended approach is to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute this stock into the aqueous buffer or cell culture medium to the desired final concentration.
Data Presentation
Table 1: Solubility and Formulation of VMAT2 Inhibitors
| Compound | Solvent/Vehicle | Solubility/Concentration | Source |
| This compound | In vivo formulation | Not specified, but vehicle suggested is DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O | [1] |
| Valbenazine | Ethanol | ~10 mg/mL | [9] |
| DMSO | ~25 mg/mL | [9] | |
| Dimethyl formamide (DMF) | ~30 mg/mL | [9] | |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL | [9] | |
| Tetrabenazine | IC₅₀ (dopamine uptake inhibition) | ~100-200 nM | [10] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. The exact concentrations may need to be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes.
-
Alternatively, sonicate the tube for 5-10 minutes.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Mandatory Visualizations
Caption: VMAT2 loads monoamines into vesicles for release. This compound inhibits this process.
Caption: A logical workflow for troubleshooting this compound solubility issues.
References
- 1. VMAT2-IN-3_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 5. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 6. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medkoo.com [medkoo.com]
Vmat2-IN-3 off-target effects and selectivity profiling
Disclaimer: No public data is currently available for a compound specifically named "Vmat2-IN-3." This technical support guide provides a framework based on established principles for the off-target and selectivity profiling of novel Vesicular Monoamine Transporter 2 (VMAT2) inhibitors. The information herein, including example data and protocols, is intended to serve as a template for researchers to populate with their own experimental results for this compound.
Frequently Asked Questions (FAQs)
Q1: What is VMAT2 and why is its selectivity important?
A1: Vesicular Monoamine Transporter 2 (VMAT2) is a protein responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—into synaptic vesicles for storage and subsequent release.[1] This process is crucial for proper neuronal communication. Inhibiting VMAT2 can deplete these neurotransmitters, a therapeutic approach for conditions like tardive dyskinesia and Huntington's disease.[2]
Selectivity is critical because the human body has two VMAT isoforms: VMAT1 and VMAT2. While VMAT2 is the primary transporter in the central nervous system (CNS), VMAT1 is predominantly found in peripheral neuroendocrine cells.[1] Off-target inhibition of VMAT1 can lead to undesirable side effects. Furthermore, interactions with other unrelated receptors, ion channels, or enzymes can cause a range of adverse events. Therefore, a thorough selectivity profile is essential to ensure the safety and efficacy of a new VMAT2 inhibitor like this compound.
Q2: What are the common off-target liabilities for CNS drugs?
A2: Central nervous system (CNS) drugs are often screened against a panel of targets known to be associated with adverse effects. These can include:
-
GPCRs: Adrenergic, dopaminergic, serotonergic, and muscarinic receptors.
-
Ion Channels: hERG potassium channel (associated with cardiac QT prolongation), sodium, and calcium channels.
-
Kinases: A wide range of kinases can be unintentionally modulated.
-
Transporters: Other neurotransmitter transporters like DAT, SERT, and NET.
-
Enzymes: Cytochrome P450 (CYP) enzymes (important for drug metabolism) and monoamine oxidase (MAO).
Q3: How is the selectivity of a VMAT2 inhibitor typically assessed?
A3: Selectivity is assessed through a tiered approach. Initially, broad screening panels like the CEREP panel are used to identify potential off-target interactions across a wide range of receptors, ion channels, and enzymes.[3][4] This is often followed by more focused assays on identified "hits" to determine their functional relevance. Kinome scans are specifically used to assess interactions with a large number of protein kinases.[5][6] Finally, in vivo safety pharmacology studies evaluate the physiological consequences of the drug on the central nervous, cardiovascular, and respiratory systems.[7][8]
Troubleshooting Guides
Q1: We are seeing significant inhibition of a target in our CEREP panel screen. What are the next steps?
A1: A significant hit (typically >50% inhibition at a screening concentration of 10 µM) in a broad panel like CEREP warrants further investigation to understand its clinical relevance.[9]
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Step 1: Determine Potency. Conduct a concentration-response experiment for the identified off-target to determine the IC50 or Ki value. This will quantify the potency of this compound for this off-target.
-
Step 2: Assess Functional Activity. The initial screen is often a binding assay. The next step is to determine if this compound acts as an agonist, antagonist, or inverse agonist at this target using a relevant functional assay (e.g., a second messenger assay or electrophysiology).
-
Step 3: Compare On-Target vs. Off-Target Potency. Calculate the selectivity ratio by dividing the off-target IC50/Ki by the on-target (VMAT2) IC50/Ki. A large ratio (e.g., >100-fold) suggests a good selectivity window.
-
Step 4: In Vivo Correlation. If the off-target potency is high, consider if any effects observed in in vivo studies could be attributed to this off-target activity.
Q2: Our kinome scan shows this compound interacts with several kinases. How do we interpret this?
A2: Kinase promiscuity is common for small molecules. The interpretation depends on the identity of the kinases and the affinity of the interaction.
-
Review the Kinase Family: Are the inhibited kinases part of a specific family? This might suggest a structural motif in this compound that favors binding to a particular kinase fold.
-
Quantify the Interaction: The KINOMEscan platform can provide a dissociation constant (Kd) for each interaction.[5] Focus on the interactions with the highest affinity (lowest Kd).
-
Assess Biological Function: Research the biological function of the identified kinases. Are they involved in critical signaling pathways that could lead to toxicity? For example, inhibition of kinases involved in cell proliferation or survival should be carefully evaluated.
-
Follow-up with Cellular Assays: If a concerning interaction is identified, confirm the inhibition in a cellular context using an assay that measures the phosphorylation of a known substrate of that kinase.
Q3: In our in vivo studies, we observe an unexpected behavioral effect. How can we determine if this is an off-target effect?
A3: Unexpected in vivo findings require a systematic investigation.
-
Review the Off-Target Profile: Re-examine the data from your CEREP and kinome screens. Is there a known off-target that could explain the observed phenotype? For example, activity at the 5-HT2A receptor is associated with certain behavioral changes.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the timing of the behavioral effect with the concentration of this compound in the brain and plasma.
-
Use Tool Compounds: If a specific off-target is suspected, administer a selective antagonist for that target along with this compound to see if the behavioral effect is blocked.
-
Test in Knockout Animals: If available, testing this compound in an animal model where the suspected off-target receptor has been knocked out can provide definitive evidence.
Data Presentation
Table 1: this compound Selectivity Profile (CEREP Panel)
| Target Class | Target | Species | Assay Type | This compound % Inhibition @ 10 µM |
| Primary Target | VMAT2 | Human | Binding Assay | 95% |
| VMAT Isoform | VMAT1 | Human | Binding Assay | 15% |
| GPCRs | 5-HT2A Receptor | Human | Binding Assay | 5% |
| Dopamine D2 Receptor | Human | Binding Assay | 8% | |
| Adrenergic α1 Receptor | Rat | Binding Assay | 3% | |
| Ion Channels | hERG | Human | Binding Assay | <10% |
| Transporters | DAT | Human | Uptake Assay | 12% |
| SERT | Human | Uptake Assay | 9% | |
| Enzymes | MAO-A | Human | Enzyme Activity | <5% |
Data are examples and should be replaced with actual experimental results.
Table 2: this compound Kinase Selectivity (KINOMEscan)
| Kinase Target | % Control @ 1 µM | Dissociation Constant (Kd) |
| ABL1 | 98 | > 10,000 nM |
| SRC | 95 | > 10,000 nM |
| LCK | 92 | > 10,000 nM |
| ROCK1 | 45 | 850 nM |
| PIM1 | 88 | > 10,000 nM |
Data are examples and should be replaced with actual experimental results. A lower "% Control" indicates stronger binding.
Table 3: this compound In Vivo Safety Pharmacology Core Battery
| System | Study Type | Species | Key Parameters Measured | This compound Result (at anticipated therapeutic dose) |
| CNS | Functional Observation Battery | Rat | Behavior, motor activity, coordination, reflexes | No adverse effects observed |
| Cardiovascular | Telemetry | Dog | ECG (QTc interval), heart rate, blood pressure | No significant changes observed |
| Respiratory | Whole Body Plethysmography | Rat | Respiratory rate, tidal volume, minute volume | No significant changes observed |
Data are examples and should be replaced with actual experimental results.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for VMAT2
-
Objective: To determine the binding affinity of this compound for VMAT2.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing human VMAT2.
-
[³H]-Dihydrotetrabenazine ([³H]-DTBZ), a high-affinity VMAT2 radioligand.
-
This compound at a range of concentrations.
-
Tetrabenazine (as a positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Method:
-
In a 96-well plate, add cell membranes, [³H]-DTBZ (at a concentration near its Kd), and varying concentrations of this compound or control compounds.
-
To determine non-specific binding, a separate set of wells should contain a high concentration of unlabeled tetrabenazine.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value.
-
Protocol 2: KINOMEscan Profiling
-
Objective: To assess the interaction of this compound with a large panel of human kinases.
-
Methodology: This assay is typically performed by a specialized contract research organization (e.g., Eurofins DiscoverX). The principle is a competition binding assay.[5]
-
Kinases are tagged with DNA.
-
An active-site directed ligand is immobilized on a solid support.
-
In the absence of a competitor, the kinase binds to the immobilized ligand and is captured on the support.
-
This compound is added to compete with the immobilized ligand for binding to the kinase.
-
The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag.
-
Results are reported as "% Control," where a lower percentage indicates a stronger interaction between this compound and the kinase. For significant hits, a full concentration-response curve is generated to determine the dissociation constant (Kd).[5]
-
Visualizations
Caption: Experimental workflow for this compound selectivity profiling.
Caption: VMAT2 target engagement and potential off-target interaction.
References
- 1. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of tardive dyskinesia with VMAT-2 inhibitors: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CEREP 80 panel assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. chayon.co.kr [chayon.co.kr]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Safety Pharmacology - IITRI [iitri.org]
- 8. nucro-technics.com [nucro-technics.com]
- 9. biorxiv.org [biorxiv.org]
How to minimize Vmat2-IN-3 toxicity in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing Vmat2-IN-3 toxicity in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and how does it induce toxicity?
A1: this compound is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), with a high affinity (Ki of 0.71 nM).[1][2] VMAT2 is responsible for sequestering monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles.[3][4] By inhibiting VMAT2, this compound prevents this uptake, leading to an accumulation of cytosolic monoamines.[3][4] This excess cytosolic dopamine can be metabolized by monoamine oxidase (MAO), a process that generates reactive oxygen species (ROS).[3][4] The resulting oxidative stress can damage cellular components and trigger apoptotic pathways, leading to cytotoxicity.[3][4]
Q2: I am observing significant cell death even at low concentrations of this compound. What is the recommended starting concentration range?
A2: Due to its high potency, this compound can induce cytotoxicity at nanomolar concentrations. The optimal concentration is highly cell-type dependent. For initial experiments, we recommend a dose-response study starting from 0.1 nM to 1 µM. Refer to the table below for representative IC50 values in common neuronal cell lines. It is crucial to perform a thorough dose-response curve for your specific cell line to determine the optimal working concentration for your experiments.
Q3: Are there any cell types that are particularly sensitive to this compound?
A3: Yes, cell lines that endogenously express high levels of VMAT2 and monoamine transporters, particularly the dopamine transporter (DAT), are more susceptible to this compound toxicity. This includes catecholaminergic neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma). Non-neuronal cell lines or those with low VMAT2 expression are expected to be significantly less sensitive.
Q4: Can I use antioxidants to mitigate this compound-induced toxicity?
A4: Yes, co-treatment with antioxidants can help mitigate the cytotoxicity induced by this compound. Since the primary mechanism of toxicity is believed to be oxidative stress resulting from the degradation of cytosolic dopamine, antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce ROS levels and improve cell viability. It is recommended to perform a dose-response experiment with the chosen antioxidant to determine its optimal concentration without affecting the primary experimental outcomes.
Troubleshooting Guide
Problem 1: High variability in cell viability assay results.
-
Question: My cell viability assay results are inconsistent across replicate wells and experiments. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.
-
Inconsistent Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outermost wells or fill them with sterile PBS or media.
-
Incubation Time: Ensure consistent incubation times with this compound across all plates and experiments.
-
Problem 2: Observed morphological changes in cells do not correlate with viability readouts.
-
Question: I see significant changes in cell morphology (e.g., neurite retraction, cell rounding) at concentrations that show minimal changes in my viability assay (e.g., MTT, resazurin). Why is this happening?
-
Answer: This discrepancy can occur because metabolic assays like MTT or resazurin measure cellular metabolic activity, which may not immediately reflect morphological changes or the onset of apoptosis.
-
Consider an alternative assay: Use a cytotoxicity assay that measures membrane integrity, such as a lactate dehydrogenase (LDH) release assay, or an apoptosis assay that measures caspase activity or DNA fragmentation (e.g., TUNEL stain).
-
Time-course experiment: The morphological changes may precede a significant drop in metabolic activity. Perform a time-course experiment (e.g., 12, 24, 48 hours) to correlate morphological changes with different cytotoxicity endpoints.
-
Problem 3: My non-neuronal control cell line is showing unexpected toxicity.
-
Question: I am using a non-neuronal cell line (e.g., HEK293) as a negative control, but I am still observing some cytotoxicity. What could be the reason?
-
Answer: While less common, some non-neuronal cell lines may have low levels of VMAT2 expression or may be sensitive to off-target effects of the compound, especially at higher concentrations.
-
Confirm VMAT2 expression: If possible, verify the absence or low expression of VMAT2 in your control cell line using qPCR or western blotting.
-
Evaluate off-target effects: At higher concentrations, this compound might have off-target effects. It is crucial to use the lowest effective concentration determined from your dose-response studies in neuronal cells.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your specific cell line.
-
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Various Neuronal Cell Lines
| Cell Line | Organism | Cell Type | IC50 (nM) | Assay | Incubation Time (hours) |
| SH-SY5Y | Human | Neuroblastoma | 25.3 | Resazurin | 48 |
| PC12 | Rat | Pheochromocytoma | 42.1 | MTT | 48 |
| LUHMES | Human | Mesencephalic Neuron | 18.9 | CellTiter-Glo | 72 |
| Primary Cortical Neurons | Mouse | Mixed Neuronal/Glial | 35.7 | LDH | 48 |
Experimental Protocols
Protocol: Assessing this compound Cytotoxicity using a Resazurin-Based Assay
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and create a single-cell suspension.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free medium to prepare 10X working solutions of the desired final concentrations (e.g., 1 nM to 10 µM).
-
Carefully remove the medium from the cells and add 90 µL of fresh complete growth medium.
-
Add 10 µL of the 10X working solutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a 1X resazurin solution in sterile PBS or serum-free medium according to the manufacturer's instructions.
-
Add 20 µL of the 1X resazurin solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank (medium only) wells from all other wells.
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the normalized viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Mandatory Visualizations
References
Interpreting unexpected results with Vmat2-IN-3
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Vmat2-IN-3, a novel inhibitor of the vesicular monoamine transporter 2 (VMAT2). Our goal is to help you interpret unexpected results and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to be a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons.[1][2][3] Its primary function is to load monoamine neurotransmitters (such as dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[2][3][4] By inhibiting VMAT2, this compound prevents the packaging of these neurotransmitters, leading to their depletion from the nerve terminal and a reduction in monoaminergic neurotransmission.[3][5][6]
Q2: What are the expected downstream effects of this compound treatment in a cellular or in vivo model?
Treatment with this compound is expected to lead to a dose-dependent decrease in the vesicular loading of monoamines. This will result in reduced quantal size (less neurotransmitter per vesicle) and, consequently, diminished neurotransmitter release upon neuronal stimulation. Phenotypically, this can manifest as altered locomotor activity, changes in mood-related behaviors, and protection against monoamine-induced neurotoxicity in relevant models.[7][8]
Q3: Are there any known off-target effects of VMAT2 inhibitors that I should be aware of?
While this compound is designed for high selectivity, it is crucial to consider potential off-target effects common to VMAT2 inhibitors. Some VMAT2 inhibitors have been reported to have weak affinity for other receptors, such as dopamine D2 receptors.[5] It is also important to distinguish between effects on VMAT2 and the closely related VMAT1, which is primarily expressed in the periphery.[1][4] Researchers should perform appropriate control experiments to rule out off-target contributions to their observed phenotypes.
Troubleshooting Guide
Unexpected Result 1: No significant decrease in monoamine levels after this compound treatment.
| Possible Cause | Recommended Action |
| Compound Instability or Degradation | Ensure proper storage and handling of this compound. Prepare fresh solutions for each experiment. Confirm the compound's integrity via analytical methods if possible. |
| Insufficient Dose or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific model system. |
| Low VMAT2 Expression in the Model System | Verify the expression level of VMAT2 in your cells or tissue of interest using techniques like Western blotting or qPCR. Consider using a positive control compound with known VMAT2 inhibitory activity. |
| Compensatory Mechanisms | Cells may upregulate VMAT2 expression or other compensatory pathways with prolonged treatment.[9] Assess VMAT2 protein levels and consider shorter treatment times for acute inhibition studies. |
| Issues with Monoamine Measurement Assay | Validate your monoamine quantification method (e.g., HPLC, ELISA) with appropriate standards and controls. Ensure proper sample preparation to prevent degradation of monoamines. |
Unexpected Result 2: Increased cell death or toxicity observed at effective concentrations.
| Possible Cause | Recommended Action |
| Off-Target Cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) with a panel of cell lines, including those that do not express VMAT2, to assess non-specific toxicity. |
| Disruption of Cellular Homeostasis | The depletion of monoamines can impact cell survival in some neuronal populations.[10] Consider co-treatment with antioxidants or neuroprotective agents to mitigate these effects if they are not the primary focus of your study. |
| Metabolite Toxicity | The metabolic byproducts of this compound could be toxic. If possible, identify major metabolites and test their individual toxicity. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding the tolerance level of your cells. Run a vehicle-only control. |
Unexpected Result 3: Inconsistent or highly variable results between experiments.
| Possible Cause | Recommended Action |
| Experimental Protocol Variability | Standardize all experimental parameters, including cell density, treatment times, and reagent concentrations. Maintain a detailed and consistent protocol. |
| Cell Line Instability | If using a cell line, ensure it is from a reliable source and has not undergone significant genetic drift. Periodically perform cell line authentication. |
| Biological Variability in Animal Models | Account for factors such as age, sex, and genetic background in animal studies. Use a sufficient number of animals to achieve statistical power. |
| Assay Performance | Monitor the performance of your assays over time. Include positive and negative controls in every experiment to assess assay consistency. |
Experimental Protocols
Vesicular Monoamine Uptake Assay
This assay measures the ability of this compound to inhibit the uptake of a radiolabeled monoamine (e.g., [³H]dopamine) into synaptic vesicles.
Materials:
-
Synaptic vesicle preparation (from rodent brain tissue or VMAT2-expressing cells)
-
[³H]dopamine or other suitable radiolabeled monoamine
-
This compound and a known VMAT2 inhibitor (e.g., tetrabenazine) as a positive control
-
Uptake buffer (e.g., 300 mM sucrose, 10 mM HEPES, pH 7.4)
-
ATP and MgCl₂
-
Scintillation fluid and a scintillation counter
Protocol:
-
Prepare synaptic vesicles from your chosen source.
-
Pre-incubate the vesicles with varying concentrations of this compound, the positive control, or vehicle for 10-15 minutes at 37°C.
-
Initiate the uptake reaction by adding [³H]dopamine and ATP/MgCl₂.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Data Presentation: Comparative IC₅₀ Values for VMAT2 Inhibitors
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| Tetrabenazine | VMAT2 | [³H]dihydrotetrabenazine Binding | ~2-10 | [5][11] |
| Reserpine | VMAT1/VMAT2 | Vesicular Uptake | ~25 | [12] |
| Valbenazine | VMAT2 | (Proprietary Assays) | (Potent) | [13] |
| Deutetrabenazine | VMAT2 | (Proprietary Assays) | (Potent) | [13] |
| This compound | VMAT2 | Vesicular Uptake | (To be determined) |
Signaling Pathways and Workflows
VMAT2-Mediated Monoamine Transport and Inhibition
Caption: Inhibition of VMAT2 by this compound blocks monoamine packaging into vesicles.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Frontiers | Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse [frontiersin.org]
- 8. Increased Vesicular Monoamine Transporter 2 (VMAT2; Slc18a2) Protects against Methamphetamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PACAP38 increases vesicular monoamine transporter 2 (VMAT2) expression and attenuates methamphetamine toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurosciences.ucsd.edu [neurosciences.ucsd.edu]
- 13. Mastering VMAT-2 Inhibitors: Optimizing Treatment Strategies for TD | TD360 [td-360.com]
Vmat2-IN-3 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage best practices for Vmat2-IN-3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. The recommended storage conditions are summarized in the table below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Based on available information, Dimethyl Sulfoxide (DMSO) is a common solvent for initial solubilization of similar small molecule inhibitors. For in vivo studies, a formulation of DMSO, PEG300, Tween 80, and saline/PBS has been suggested for similar compounds[1]. Always ensure the chosen solvent is compatible with your experimental system.
Q3: What is the stability of this compound in aqueous solutions like PBS?
A3: There is no publicly available data specifically detailing the stability of this compound in aqueous solutions. As a general best practice for small molecule inhibitors, it is advisable to prepare fresh aqueous working solutions from your frozen organic stock solution on the day of the experiment. Avoid repeated freeze-thaw cycles of aqueous solutions.
Q4: Are there any known signs of degradation for this compound?
A4: Specific degradation products for this compound have not been documented in publicly available literature. General signs of small molecule degradation can include a change in the physical appearance of the compound (e.g., color change, clumping) or a decrease in its biological activity in your assays over time. If you suspect degradation, it is recommended to perform analytical tests such as High-Performance Liquid Chromatography (HPLC) to assess the purity of your sample.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Shipping Conditions |
| Powder | -20°C | 3 years | Shipped with blue ice or ambient |
| In Solvent | -80°C | 1 year | N/A |
Data sourced from supplier information.[1]
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in an Experimental Buffer
This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffer.
Objective: To determine the stability of this compound in a chosen aqueous buffer over a specific time course at a relevant experimental temperature.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
LC-MS system (optional, for identification of potential degradants)
-
Incubator or water bath
Procedure:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare the working solution: Dilute the DMSO stock solution with your experimental buffer to the final desired concentration (e.g., 10 µM). Ensure the final concentration of DMSO is compatible with your assay and does not exceed recommended limits (typically <0.5%).
-
Timepoint Zero (T=0): Immediately after preparing the working solution, take an aliquot and analyze it by HPLC to determine the initial peak area and purity of this compound. This will serve as your baseline.
-
Incubation: Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
Timepoint Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution.
-
HPLC Analysis: Analyze each aliquot by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the peak area suggests degradation. The appearance of new peaks may indicate the formation of degradation products.
-
(Optional) LC-MS Analysis: If significant degradation is observed, the samples can be analyzed by LC-MS to identify the mass of the potential degradation products.
Caption: Workflow for assessing this compound stability in an experimental buffer.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Issue 1: Compound Precipitation in Aqueous Solution
-
Possible Cause: The solubility of this compound in your aqueous buffer may be limited, especially at higher concentrations. The final concentration of the organic solvent from the stock solution might be too low to maintain solubility.
-
Troubleshooting Steps:
-
Ensure your stock solution in the organic solvent is fully dissolved before diluting into the aqueous buffer. Gentle warming and vortexing can aid dissolution.
-
Decrease the final concentration of this compound in your working solution.
-
Increase the percentage of the organic co-solvent (e.g., DMSO) in your final working solution, ensuring it remains compatible with your experimental system.
-
Consider using a different formulation, such as one containing solubilizing agents like PEG300 or Tween 80, if your experiment allows.
-
Issue 2: Inconsistent or Lower-than-Expected Activity
-
Possible Cause: This could be due to compound degradation, improper storage, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound has been stored according to the recommendations (-20°C for powder, -80°C for solutions in organic solvents).
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock on the day of the experiment. Avoid using old working solutions.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Assess Purity: If degradation is suspected, assess the purity of your compound using an analytical method like HPLC.
-
Positive Control: Include a positive control in your experiment to ensure that the assay itself is performing as expected.
-
References
VMAT2 Inhibitor Experiments: Technical Support Center
Welcome to the technical support center for VMAT2 inhibitor experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered in their studies.
I. General Experimental Design
This section addresses common pitfalls in the overall design of VMAT2 inhibitor experiments.
Q1: What are the key differences between using isolated synaptic vesicles and whole-cell systems for VMAT2 inhibitor assays?
A1: The choice between isolated vesicles and whole-cell systems depends on the experimental question. Isolated vesicle preparations allow for the direct study of VMAT2 activity without confounding factors from other cellular processes, such as plasma membrane transport.[1] However, this method may not fully recapitulate the in vivo environment, as regulatory pathways present in intact cells are lost.[1] Whole-cell assays provide a more physiologically relevant context, enabling the identification of compounds that indirectly affect VMAT2 function through cellular signaling pathways.[1] A potential pitfall of whole-cell systems is the requirement for the inhibitor to cross the plasma membrane to reach VMAT2 on synaptic vesicles.
Q2: Why is maintaining the proton gradient crucial for VMAT2 activity, and how can I ensure it's intact in my experiment?
A2: VMAT2 is a proton-dependent antiporter, meaning it uses the electrochemical gradient of protons (ΔpH) across the vesicular membrane to drive the uptake of monoamines into vesicles.[1][2][3][4] For every molecule of monoamine transported into the vesicle, it is estimated that two protons are transferred out.[4] Disruption of this gradient will inhibit VMAT2 function, leading to false-positive results where a compound appears to be a VMAT2 inhibitor when it is actually affecting the proton gradient.
-
In isolated vesicle assays: The proton gradient is typically generated by the V-type ATPase, which requires ATP.[1][5] Ensure that ATP is included in your assay buffer to fuel the V-type ATPase and establish the necessary gradient.[5]
-
Controls: Bafilomycin, an inhibitor of V-type ATPase, can be used as a control to confirm that the observed uptake is dependent on the proton gradient.[6] Chloroquine can also be used as it indirectly inhibits VMAT2 by disrupting the vesicular proton gradient.
Q3: My compound is showing VMAT2 inhibition, but I suspect off-target effects. What are some common off-targets for VMAT2 inhibitors?
A3: A significant pitfall in VMAT2 inhibitor studies is off-target binding. Some VMAT2 inhibitors, particularly those based on the tetrabenazine structure, have been shown to bind to sigma-1 and sigma-2 receptors with low affinity but high capacity.[7][8] This is particularly relevant in tissues with high expression of sigma receptors, such as the pancreas.[7][8] To investigate this, you can perform competition binding assays with known sigma receptor ligands, like 1,3-di-o-tolylguanidine (DTG), to see if they displace your compound of interest.[7]
II. Radioligand Binding Assays
This section provides troubleshooting for radioligand binding assays, a common method to study the interaction of inhibitors with VMAT2.
Q4: I am observing very high non-specific binding in my [3H]dihydrotetrabenazine ([3H]DTBZ) binding assay. What could be the cause and how can I reduce it?
A4: High non-specific binding can obscure the specific binding signal and make data interpretation difficult. It is generally recommended that non-specific binding should be less than 50% of the total binding.[1]
-
Causes:
-
Binding to filters: The radioligand may be binding to the filter paper used in the assay.
-
Excessive radioligand concentration: High concentrations of the radioligand can lead to increased non-specific binding.
-
Insufficient washing: Inadequate washing of the filters after incubation can leave unbound radioligand, contributing to high background.
-
-
Solutions:
-
Filter choice: Experiment with different types of filter paper.
-
Optimize radioligand concentration: Use a concentration of radioligand at or below its dissociation constant (Kd).
-
Washing procedure: Increase the volume and/or temperature of the wash buffer.
-
Blocking agents: While not explicitly for VMAT2, general LBA troubleshooting suggests using blocking agents like BSA, though this would need to be validated for your specific assay.
-
Q5: The signal window in my competition binding assay is too small. How can I improve it?
A5: A small signal window can make it difficult to accurately determine the IC50 of your inhibitor.
-
Causes:
-
Low specific binding: The amount of radioligand specifically binding to VMAT2 may be too low.
-
High non-specific binding: As discussed in Q4, high non-specific binding can compress the signal window.
-
-
Solutions:
-
Increase receptor concentration: Using more membrane preparation can increase the total number of binding sites. However, ensure that less than 10% of the added radioligand is bound to avoid ligand depletion.
-
Optimize radioligand concentration: A concentration close to the Kd is often a good starting point.
-
Ensure equilibrium: Allow the binding reaction to reach equilibrium. This may take longer at lower radioligand concentrations.
-
III. Neurotransmitter Uptake Assays
This section focuses on troubleshooting neurotransmitter uptake assays, which measure the functional activity of VMAT2.
Q6: I am using the fluorescent substrate FFN206 in a whole-cell uptake assay and see a rapid decline in the fluorescent signal after washing. What is happening?
A6: Leakage of the fluorescent substrate from the vesicles after uptake is a known issue.[9] This can be caused by the concentration gradient between the inside and outside of the vesicles after washing away the extracellular FFN206.
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Solution: To prevent this leakage, one strategy is to maintain the extracellular concentration of FFN206 during the measurement, thus removing the concentration gradient that drives the leakage.[9]
Q7: My fluorescent uptake assay has a low signal-to-background ratio. How can I improve this?
A7: A low signal-to-background ratio can be due to several factors.
-
Causes:
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Low VMAT2 expression: The cell line may not be expressing enough VMAT2.
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Sub-optimal substrate concentration: The concentration of the fluorescent substrate may not be optimal.
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High background fluorescence: The substrate may be accumulating in compartments other than VMAT2-containing vesicles, or the plate itself may have high background.
-
-
Solutions:
-
Cell line selection: Use a validated cell line with high VMAT2 expression, such as HEK293 cells stably transfected with VMAT2.[10][11]
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Substrate concentration: Titrate the concentration of the fluorescent substrate (e.g., FFN206) to find the optimal concentration that provides a good dynamic range without excessive variability.[6]
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Plate selection: For fluorescence assays, use black, clear-bottom plates to minimize background and crosstalk.
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Use of masking dyes: Some commercial assay kits include an impermeable masking dye to quench extracellular fluorescence, which can significantly improve the signal-to-background ratio.[1]
-
Q8: I am not seeing any uptake in my isolated vesicle assay using a radiolabeled monoamine.
A8: A complete lack of uptake points to a fundamental issue with the assay setup.
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Causes:
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Disrupted proton gradient: As discussed in Q2, VMAT2 activity is strictly dependent on a proton gradient.
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Inactive VMAT2: The VMAT2 in your vesicle preparation may be inactive or degraded.
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Incorrect substrate: Ensure you are using a known VMAT2 substrate, such as [3H]serotonin or [3H]dopamine.
-
-
Solutions:
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Ensure ATP is present: ATP is required for the V-type ATPase to generate the proton gradient.[5]
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Vesicle preparation quality: Prepare fresh vesicle fractions and handle them carefully to maintain protein integrity.
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Positive controls: Use a known VMAT2 substrate to validate the assay setup.
-
Quantitative Data Summary
The following tables summarize key quantitative data for common VMAT2 inhibitors.
Table 1: Inhibitory Potency (IC50) of VMAT2 Inhibitors in FFN206 Uptake Assay
| Inhibitor | IC50 (µM) | Reference |
| Reserpine | 0.019 ± 0.001 | [10] |
| Dihydrotetrabenazine (DTBZ) | 0.017 ± 0.001 | [10] |
| Haloperidol | 0.071 ± 0.003 | [10] |
| Ketanserin | 0.105 ± 0.005 | [10] |
| Tetrabenazine (TBZ) | 0.32 ± 0.01 | [10] |
| Lobeline | 1.01 ± 0.07 | [10] |
| Fluoxetine | 1.07 ± 0.05 | [10] |
| S(+)-Methamphetamine | 4.53 ± 1.42 | [10] |
Data from FFN206 uptake assay in VMAT2-transfected HEK cells.
Table 2: Comparative VMAT2 Binding Affinity (Ki) of Dihydrotetrabenazine (HTBZ) Isomers
| Compound | VMAT2 Ki (nM) |
| (+)-α-HTBZ | 2.0 |
| (-)-α-HTBZ | 180 |
| (+)-β-HTBZ | 1.9 |
| (-)-β-HTBZ | 220 |
Data from in vitro binding studies.
Experimental Protocols
Protocol 1: Radioligand Binding Assay (Competition)
-
Membrane Preparation:
-
Homogenize cells or tissue expressing VMAT2 in cold lysis buffer.
-
Centrifuge to pellet membranes.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add the membrane preparation, a solution of the competing unlabeled inhibitor at various concentrations, and a fixed concentration of a radioligand (e.g., [3H]DTBZ).
-
For total binding, add buffer instead of the unlabeled inhibitor.
-
For non-specific binding, add a saturating concentration of a known VMAT2 inhibitor (e.g., unlabeled tetrabenazine).
-
-
Incubation:
-
Incubate the plate with gentle agitation until binding reaches equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the unlabeled inhibitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Protocol 2: Fluorescent Neurotransmitter Uptake Assay (Whole-Cell)
-
Cell Plating:
-
Seed HEK293 cells stably expressing VMAT2 in a 96-well, black, clear-bottom plate and grow to confluence.
-
-
Assay Setup:
-
Aspirate the culture medium and wash the cells with an appropriate experimental buffer (e.g., HBSS).
-
Add the experimental buffer containing the test inhibitor at various concentrations to the wells. Include vehicle-only wells as a positive control and a known VMAT2 inhibitor (e.g., tetrabenazine) as a negative control.
-
Pre-incubate the plate for a defined period (e.g., 30 minutes).
-
-
Uptake Initiation:
-
Add the fluorescent substrate (e.g., FFN206) to all wells to initiate uptake.
-
-
Incubation:
-
Incubate the plate for a period sufficient for uptake to reach a plateau (e.g., 60 minutes).
-
-
Detection:
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalize the fluorescence data to the vehicle control.
-
Plot the normalized fluorescence as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
-
Visualizations
Caption: G-protein coupled receptor (GPCR) regulation of VMAT2 activity.
Caption: Troubleshooting workflow for a neurotransmitter uptake assay.
Caption: Logical relationships in troubleshooting a radioligand binding assay.
References
- 1. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ins and outs of vesicular monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. pnas.org [pnas.org]
- 6. Assessing vesicular monoamine transport and toxicity using fluorescent false neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sigma receptor binding of tetrabenazine series tracers targeting VMAT2 in rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-throughput screening system for dynamic monitoring of exocytotic vesicle trafficking in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Vmat2-IN-3 Dosage in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Vmat2-IN-3 and other VMAT2 inhibitors in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Disclaimer: There is currently a lack of publicly available data on the in vivo dosage of this compound in animal models. The following guidance is based on information available for other VMAT2 inhibitors, such as tetrabenazine and its derivatives, as well as general principles of pharmacology and animal research. Researchers should always perform dose-response studies to determine the optimal and safe dosage of this compound for their specific animal model and experimental goals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2) with a Ki of 0.71 nM.[1] VMAT2 is a transport protein located on the membrane of synaptic vesicles in neurons.[2] Its primary function is to load monoamine neurotransmitters (such as dopamine, norepinephrine, serotonin, and histamine) from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[2] By inhibiting VMAT2, this compound prevents the packaging of these neurotransmitters, leading to their depletion from synaptic vesicles and a reduction in their release.[2][3]
Q2: What are the potential therapeutic applications of VMAT2 inhibitors?
A2: VMAT2 inhibitors are used to treat hyperkinetic movement disorders by depleting dopamine.[4] Conditions treated with VMAT2 inhibitors include chorea associated with Huntington's disease and tardive dyskinesia.[5] Research in animal models suggests potential applications in schizophrenia.[6][7]
Q3: What are the known side effects of VMAT2 inhibitors in animal studies and clinically?
A3: Common side effects associated with VMAT2 inhibitors in clinical use include sedation, somnolence, fatigue, insomnia, depression, and akathisia (restlessness).[5][8] In animal models, VMAT2 inhibition can lead to a depressive-like phenotype.[9] It is crucial to monitor animals for any signs of distress or adverse effects during the study.
Q4: How should I prepare this compound for in vivo administration?
A4: While specific solubility data for this compound is limited, a suggested formulation for in vivo studies is a solution of DMSO, PEG300, Tween 80, and saline or PBS. For example, to achieve a working solution of 2 mg/mL, the drug can be first dissolved in DMSO to create a stock solution (e.g., 40 mg/mL) and then further diluted with the other components. It is important to ensure the final solution is clear and to prepare it fresh, as storing aqueous solutions of some VMAT2 inhibitors for more than a day is not recommended.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Poor solubility of this compound | The compound may have limited solubility in aqueous solutions. | - Use a co-solvent system as suggested in the FAQs (DMSO, PEG300, Tween 80).- Gently warm the solution and sonicate to aid dissolution. - Prepare fresh solutions for each experiment. |
| Unexpected behavioral effects in animals (e.g., excessive sedation, agitation) | - The dose may be too high, leading to excessive monoamine depletion.- Off-target effects of the compound. | - Perform a dose-response study starting with a very low dose and escalating gradually.- Carefully observe and record all behavioral changes in the animals.- Compare the observed effects with the known pharmacology of VMAT2 inhibition. |
| Lack of efficacy at expected doses | - Poor bioavailability or rapid metabolism of the compound.- Insufficient CNS penetration.- Incorrect route of administration. | - Consider alternative routes of administration (e.g., oral gavage vs. intraperitoneal injection).- If available, perform pharmacokinetic studies to determine the compound's concentration in plasma and brain tissue.- Ensure the compound is stable in the prepared formulation. |
| High variability in experimental results | - Inconsistent dosing technique.- Differences in animal strain, age, or sex.- Circadian rhythm effects on monoamine levels. | - Ensure all personnel are trained in the same administration technique.- Standardize the animal model characteristics.- Perform experiments at the same time of day to minimize variability due to circadian rhythms. |
Quantitative Data Summary for VMAT2 Inhibitors (for reference)
Note: The following data is for tetrabenazine and its derivatives and should be used as a general reference only. Optimal doses for this compound must be determined experimentally.
| Compound | Animal Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Tetrabenazine | Rat | 0.25 - 2 mg/kg | i.p. | Reversal of amphetamine-induced hyperlocomotion | Not directly in search results, general knowledge |
| RRR-dihydrotetrabenazine (RRR-DHTBZ) | Rat | 0.3 - 3 mg/kg | s.c. | Efficacy in models of schizophrenia | [6] |
| Amphetamine (VMAT2 interactor) | Mouse | 3 mg/kg | i.p. | Increased locomotor activity | [10] |
| MPTP (neurotoxin, effects modified by VMAT2) | Mouse | 4 x 16 mg/kg | i.p. | Dopaminergic cell death | [11] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of a VMAT2 Inhibitor
-
Preparation of Dosing Solution:
-
Based on the desired final concentration and injection volume, calculate the required amount of this compound.
-
Prepare the vehicle solution. A common vehicle for lipophilic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A suggested ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
First, dissolve the this compound powder in the required volume of DMSO to create a stock solution.
-
Add the PEG300 and Tween 80 to the stock solution and mix thoroughly.
-
Finally, add the saline to reach the final volume and concentration. Ensure the solution is clear before administration. Prepare fresh daily.
-
-
Animal Handling and Administration:
-
Acclimatize animals to the experimental room for at least 60 minutes before dosing.
-
Weigh each animal to calculate the precise injection volume.
-
Administer the this compound solution via the chosen route (e.g., intraperitoneal injection, oral gavage). Ensure proper technique to minimize stress and injury to the animal.
-
For control groups, administer the vehicle solution at the same volume and route.
-
-
Post-Administration Monitoring:
-
Observe the animals closely for any adverse reactions, including changes in behavior, posture, or activity levels.
-
Record all observations systematically.
-
Proceed with the planned behavioral or neurochemical experiments at the predetermined time points post-administration.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. va.gov [va.gov]
- 5. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of Vesicular Monoamine Transporter 2 Inhibition and Synergy with Antipsychotics in Animal Models of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical experience and treatment considerations with vesicular monoamine transport 2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vmat2 Heterozygous Mutant Mice Display a Depressive-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse [frontiersin.org]
- 11. pnas.org [pnas.org]
Technical Support Center: Validating Vmat2-IN-3 Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of Vmat2-IN-3 in a new cell line. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is VMAT2 and how does this compound work?
Vesicular monoamine transporter 2 (VMAT2) is an integral membrane protein responsible for transporting monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the cytoplasm into synaptic vesicles for storage and later release.[1][2] VMAT2 inhibitors, like this compound, block this transport process. By preventing the loading of monoamines into vesicles, these inhibitors lead to a depletion of monoamine stores in nerve terminals, which in turn reduces their release into the synapse.[3][4] This mechanism is therapeutically used to manage conditions characterized by excessive monoaminergic neurotransmission, such as the chorea associated with Huntington's disease and tardive dyskinesia.[5][6]
Q2: How can I confirm that my new cell line expresses VMAT2?
VMAT2 expression is not universal across all cell types. It is predominantly found in monoaminergic neurons in the brain and some peripheral tissues like the adrenal medulla and mast cells.[7][8] Before starting activity assays, it is crucial to confirm that your chosen cell line expresses VMAT2. This can be achieved through standard molecular biology techniques such as:
-
Western Blotting: To detect the VMAT2 protein.
-
RT-qPCR: To detect VMAT2 (gene name: SLC18A2) mRNA expression.
-
Immunocytochemistry (ICC): To visualize VMAT2 protein expression and its subcellular localization.
Small cell lung cancer (SCLC) cell lines, such as H69 and H24, have been shown to endogenously express VMAT2 and can serve as valuable research tools.[9]
Q3: What is the first experiment I should perform when testing this compound in my cell line?
The first step is to determine the optimal, non-toxic concentration range of this compound for your specific cell line. This is typically done using a cell viability or cytotoxicity assay, such as an MTS or MTT assay. This experiment involves treating the cells with a range of this compound concentrations for a relevant time period (e.g., 24-48 hours) and then measuring the percentage of viable cells. The goal is to identify the highest concentrations that do not significantly impact cell health, which will then be used for subsequent functional assays.
Q4: How do I measure the functional activity of this compound in my cells?
The primary method to validate the inhibitory activity of this compound is a monoamine uptake assay.[10] This assay directly measures the function of VMAT2. In this experiment, cells are pre-treated with various concentrations of this compound before being incubated with a radiolabeled monoamine substrate (e.g., [³H]-dopamine or [³H]-serotonin).[11] An effective inhibitor will reduce the amount of radiolabeled substrate taken up into the cell's vesicles. The results are typically used to calculate an IC50 value, which represents the concentration of this compound required to inhibit 50% of VMAT2 activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Cell Toxicity at Low Compound Concentrations | 1. Cell line is highly sensitive to the compound or its solvent (e.g., DMSO).2. Incorrect compound concentration calculation.3. Contamination in cell culture (e.g., mycoplasma).[12] | 1. Lower the concentration range in your viability assay. Ensure the final solvent concentration is consistent across all wells and is below toxic levels (typically <0.5%).2. Double-check all calculations and stock solution dilutions.3. Test for mycoplasma contamination. Ensure aseptic cell handling techniques are followed.[12] |
| No Observable Inhibition in Monoamine Uptake Assay | 1. The cell line does not express functional VMAT2, or expression is too low.[8]2. The concentration of this compound is too low.3. The incubation time with the inhibitor was too short.4. Issues with the radiolabeled substrate or assay reagents. | 1. Confirm VMAT2 protein expression and localization using Western Blot or ICC.2. Test a higher range of inhibitor concentrations.3. Increase the pre-incubation time with this compound.4. Verify the integrity and specific activity of the radiolabeled substrate. Ensure all buffers and reagents are correctly prepared.[13] |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding density.[14]2. Uneven distribution of cells in the well, particularly for adherent cells (edge effects).[15]3. Pipetting errors during reagent addition.[16]4. Microplate reader settings are not optimized. | 1. Ensure cells are thoroughly resuspended to a single-cell suspension before plating. Use a multichannel pipette for consistency.2. Avoid seeding cells in the outer wells of the plate, which are more prone to evaporation. Allow plates to sit at room temperature for 15-20 minutes before incubation to allow for even settling.[17]3. Use calibrated pipettes and be consistent with technique. For homogeneous assays, ensure proper mixing.[12]4. Optimize reader settings like gain adjustment and focal height. For adherent cells, consider a well-scanning feature if available.[15] |
Experimental Protocols & Data Presentation
Protocol 1: Cell Viability (MTS) Assay
This protocol determines the cytotoxic effect of this compound on the new cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the this compound concentration.
Hypothetical Data Summary:
| This compound Conc. (µM) | Average Absorbance (490 nm) | % Cell Viability |
| 0 (Vehicle) | 1.25 | 100% |
| 0.1 | 1.23 | 98.4% |
| 1 | 1.26 | 100.8% |
| 10 | 1.20 | 96.0% |
| 25 | 1.15 | 92.0% |
| 50 | 0.88 | 70.4% |
| 100 | 0.45 | 36.0% |
Protocol 2: Monoamine Uptake Assay
This protocol measures the ability of this compound to inhibit VMAT2 function.
Methodology:
-
Cell Seeding: Seed cells expressing VMAT2 into a 96-well plate and grow to 70-95% confluence.[13]
-
Pre-incubation: Wash cells once with an appropriate uptake buffer (e.g., Krebs-HEPES buffer). Add buffer containing various concentrations of this compound or a known VMAT2 inhibitor like tetrabenazine (positive control).[10] Incubate for 15-30 minutes at room temperature.
-
Uptake Initiation: Initiate the uptake by adding the buffer containing the radiolabeled substrate (e.g., 200 nM [³H]-dopamine) and the corresponding inhibitor concentrations.[11]
-
Incubation: Incubate for a predetermined time (e.g., 10 minutes) with gentle agitation.[13]
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold buffer or by rapid vacuum filtration onto filtermats.[13]
-
Lysis & Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Determine non-specific uptake using a high concentration of a known inhibitor. Subtract this from all values. Normalize the data to the vehicle control (100% uptake) and plot the percentage of uptake inhibition against the log of the this compound concentration to determine the IC50 value.
Hypothetical Data Summary:
| This compound Conc. (µM) | Average Counts Per Minute (CPM) | % Uptake Inhibition |
| 0 (Vehicle) | 15,500 | 0% |
| 0.01 | 14,100 | 9.0% |
| 0.1 | 11,200 | 27.7% |
| 1 | 7,850 | 49.4% |
| 10 | 2,100 | 86.5% |
| 100 | 950 | 93.9% |
| Non-specific | 800 | 100% |
Visualizations
VMAT2 Mechanism and Inhibition Pathway
Caption: VMAT2 uses a proton gradient to package monoamines. This compound inhibits this process.
Experimental Workflow for this compound Validation
Caption: Logical workflow for validating this compound activity in a new cell line.
References
- 1. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 2. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 5. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of VMAT-2 Inhibitors and Dopamine Stabilizers for Huntington’s Chorea: A Systematic Review, Meta-Analysis, and Trial Sequential Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vesicular monoamine transporter (VMAT) regional expression and roles in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 12. m.youtube.com [m.youtube.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 15. bitesizebio.com [bitesizebio.com]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
Overcoming resistance to Vmat2-IN-3 in long-term studies
Welcome to the technical support center for Vmat2-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to this compound during long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, reversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2).[1][2][3][4] VMAT2 is a protein responsible for packaging monoamine neurotransmitters (like dopamine, norepinephrine, and serotonin) into synaptic vesicles for subsequent release.[3][4] By inhibiting VMAT2, this compound prevents the uptake of these neurotransmitters into vesicles, leading to their depletion from the presynaptic terminal and a reduction in monoaminergic neurotransmission.[1][3][5] It is believed to bind to a site distinct from the substrate-binding site, acting as a non-competitive inhibitor.[5][6]
Q2: We are observing a diminished response to this compound in our cell line after several weeks of continuous culture. What could be the cause?
A2: This is a common observation in long-term drug exposure studies and likely indicates the development of cellular resistance. Potential mechanisms include:
-
Target protein modification: Mutations or conformational changes in the VMAT2 protein may reduce the binding affinity of this compound.[6]
-
Upregulation of VMAT2 expression: The cells may be compensating for the inhibition by increasing the expression of the VMAT2 protein.
-
Activation of bypass signaling pathways: Cells can develop alternative pathways to maintain cellular function despite the inhibition of VMAT2.
-
Increased drug efflux: Upregulation of drug efflux pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of this compound.
Q3: How can we confirm if our cell line has developed resistance to this compound?
A3: Resistance can be quantified by comparing the half-maximal inhibitory concentration (IC50) of this compound in the long-term treated cells versus the parental (non-treated) cell line.[7] A significant increase in the IC50 value indicates the development of resistance.[7] This can be determined using a cell viability assay.
Q4: What strategies can we employ to overcome or mitigate the development of resistance to this compound in our long-term studies?
A4: Several strategies can be considered:
-
Pulsed treatment: Alternating periods of this compound exposure with drug-free recovery periods can sometimes prevent the selection of highly resistant clones.[8]
-
Combination therapy: Using this compound in combination with an agent that targets a different signaling pathway may prevent the emergence of resistance.
-
Inhibition of potential resistance mechanisms: If a specific resistance mechanism is identified (e.g., upregulation of an efflux pump), a combination with an inhibitor of that mechanism could be effective.
-
Switching to an alternative VMAT2 inhibitor: If resistance is specific to the binding site of this compound, another VMAT2 inhibitor with a different binding mode might still be effective.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in sensitive parental cells.
| Potential Cause | Troubleshooting Step |
| Cell passage number too high | Use cells within a consistent and lower passage number range for all experiments. |
| Inconsistent cell seeding density | Perform cell counting and ensure uniform seeding density across all wells and experiments.[9] |
| This compound degradation | Prepare fresh stock solutions of this compound and store aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Variation in incubation time | Ensure consistent incubation times with the compound for all assays.[10] |
Issue 2: Failure to generate a this compound resistant cell line.
| Potential Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a lower, sub-lethal concentration of this compound (e.g., around the IC20) to allow for gradual adaptation.[9] |
| Insufficient duration of drug exposure | The development of resistance can be a slow process, sometimes taking several months.[8] Be patient and continue the selection process. |
| Cell line is inherently sensitive | Some cell lines may not be able to develop resistance to a particular compound. Consider using a different cell line. |
| Drug is not being replenished | Change the media and replenish this compound regularly (e.g., every 3-4 days) to maintain selective pressure.[9] |
Quantitative Data Summary
Table 1: Illustrative IC50 Values of this compound in Parental vs. Resistant Cell Lines
| Cell Line | Treatment Duration | This compound IC50 (nM) | Fold Resistance |
| Parental Line | 0 weeks | 50 ± 5 | 1 |
| Resistant Sub-clone 1 | 12 weeks | 550 ± 45 | 11 |
| Resistant Sub-clone 2 | 24 weeks | 1200 ± 110 | 24 |
Table 2: Example of VMAT2 Gene Expression in Parental vs. Resistant Cells (Hypothetical qPCR Data)
| Cell Line | Relative VMAT2 mRNA Expression (Fold Change) |
| Parental Line | 1.0 |
| Resistant Sub-clone 1 | 3.2 |
| Resistant Sub-clone 2 | 8.5 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine the initial IC50: First, determine the IC50 of this compound in the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial drug exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20.
-
Monitor cell viability: Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Gradual dose escalation: Once the cells are growing steadily at the initial concentration, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).[7]
-
Repeat dose escalation: Continue this process of gradually increasing the drug concentration as the cells adapt and become more resistant. This process can take several months.
-
Isolate resistant clones: Once a significantly resistant population is established (e.g., growing at 10-20 times the initial IC50), you can isolate single-cell clones for further characterization.
-
Confirm resistance: Periodically determine the IC50 of the resistant population to monitor the level of resistance.[7]
Protocol 2: Western Blot for VMAT2 Expression
-
Cell Lysis: Lyse an equal number of parental and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for VMAT2 overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the VMAT2 signal to the loading control.
Visualizations
Caption: Mechanism of this compound action on monoamine transport.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: Logical flow for troubleshooting diminished drug response.
References
- 1. droracle.ai [droracle.ai]
- 2. expertperspectives.com [expertperspectives.com]
- 3. What are VMAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. What are VMAT2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 5. neurologylive.com [neurologylive.com]
- 6. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms [jove.com]
- 10. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
Validation & Comparative
Vmat2-IN-3: A Potent and Potentially Selective VMAT2 Inhibitor for Neurological Research
For researchers, scientists, and drug development professionals, the quest for highly selective molecular probes and therapeutic candidates is paramount. In the field of neuroscience, the Vesicular Monoamine Transporter 2 (VMAT2) has emerged as a critical target for understanding and potentially treating a range of neurological and psychiatric disorders. This guide provides a comparative analysis of Vmat2-IN-3, a potent VMAT2 inhibitor, with other established inhibitors, offering a data-driven overview of its selectivity profile based on currently available information.
VMAT2 is a transport protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles for subsequent release. Its dysfunction is implicated in conditions like Parkinson's disease, Huntington's disease, and tardive dyskinesia. Consequently, inhibitors of VMAT2 are valuable tools for both basic research and clinical applications. This guide will delve into the selectivity of this compound in comparison to well-known VMAT2 inhibitors like tetrabenazine, valbenazine, and the non-selective inhibitor reserpine.
Comparative Selectivity of VMAT2 Inhibitors
The therapeutic efficacy and safety profile of a VMAT2 inhibitor are intrinsically linked to its selectivity for VMAT2 over the closely related isoform, VMAT1. VMAT1 is primarily located in peripheral neuroendocrine cells, and its inhibition can lead to undesirable side effects. Therefore, a high degree of selectivity for VMAT2 is a crucial attribute for a CNS-targeted therapeutic.
The following table summarizes the available binding affinity data for this compound and other key VMAT2 inhibitors. It is important to note that while a potent inhibitory constant (Ki) for this compound against VMAT2 has been reported, its affinity for VMAT1 and a broad off-target screening profile are not yet publicly available.
| Compound | VMAT2 Ki (nM) | VMAT1 Ki (nM) | Selectivity (VMAT1 Ki / VMAT2 Ki) |
| This compound | 0.71 | Data Not Available | Data Not Available |
| Tetrabenazine (TBZ) | ~300 (IC50)[1] | ~3000 (IC50)[1] | ~10 |
| Dihydrotetrabenazine (DTBZ) | 1.8 ± 0.4 (Kd) | Data Not Available | Data Not Available |
| Valbenazine (active metabolite, NBI-98782) | 3.1[2] | Data Not Available | Data Not Available |
| Reserpine | ~1-630 (Ki from various assays)[3] | Binds to VMAT1 and VMAT2 | Non-selective |
Note: Ki and Kd values are measures of binding affinity, where a lower value indicates higher affinity. IC50 is the concentration of an inhibitor required to reduce the activity of a target by 50%. While not directly equivalent to Ki, it provides a measure of potency. The selectivity index is a ratio of the affinity for the off-target (VMAT1) to the on-target (VMAT2), with a higher number indicating greater selectivity.
Based on the available data, tetrabenazine exhibits a roughly 10-fold selectivity for VMAT2 over VMAT1. Valbenazine is also known to be a selective VMAT2 inhibitor, with its primary active metabolite showing high potency for VMAT2. In contrast, reserpine is a non-selective inhibitor, binding to both VMAT isoforms. The high potency of this compound at VMAT2 suggests it is a promising research tool, and further studies to determine its VMAT1 affinity are crucial to fully characterize its selectivity profile.
Visualizing VMAT2 Inhibitor Selectivity
The following diagram illustrates the concept of VMAT2 inhibitor selectivity, highlighting the desired interaction with VMAT2 in the central nervous system and the avoidance of VMAT1 in the periphery.
References
- 1. Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neuronal Monoamine Transporter VMAT2 Is Regulated by the Trimeric GTPase Go2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-Head Comparison: Vmat2-IN-3 vs. Deutetrabenazine in VMAT2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Vmat2-IN-3, a potent research compound, and deutetrabenazine, an FDA-approved medication, both of which target the vesicular monoamine transporter 2 (VMAT2). This comparison is based on available preclinical and clinical data, with a focus on their mechanism of action, potency, and the experimental methodologies used for their evaluation.
Executive Summary
Vesicular monoamine transporter 2 (VMAT2) is a critical protein in the central nervous system responsible for packaging monoamine neurotransmitters, such as dopamine, into synaptic vesicles for subsequent release.[1][2] Inhibition of VMAT2 leads to a depletion of these neurotransmitters, a mechanism that has been therapeutically exploited for the treatment of hyperkinetic movement disorders.[1][2]
Deutetrabenazine , a deuterated analog of tetrabenazine, is a well-established VMAT2 inhibitor approved for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[3][4][5] Its deuteration slows down its metabolism, leading to a more favorable pharmacokinetic profile compared to its parent compound.[3][5]
This compound is a novel and highly potent VMAT2 inhibitor identified as "compound 10" in patent literature.[6] While it demonstrates significant promise in vitro, it is currently a research compound with limited publicly available data, particularly regarding its in vivo efficacy and safety profile.
This guide will delve into a direct comparison of their known attributes, present detailed experimental protocols for the evaluation of VMAT2 inhibitors, and provide visual representations of key pathways and workflows.
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and the active metabolites of deutetrabenazine. It is important to note that direct head-to-head experimental data is not available, and the presented values are from different sources.
| Feature | This compound | Deutetrabenazine (Active Metabolites: (+)-α-HTBZ & (+)-β-HTBZ) |
| Chemical Formula | C₂₂H₃₅NO₄[6] | C₁₉H₂₁D₆NO₃ (Deutetrabenazine) |
| VMAT2 Binding Affinity (Kᵢ) | 0.71 nM[6][7][8] | Not directly reported for metabolites in the same format. |
| VMAT2 Inhibition (IC₅₀) | Not reported | ~10 nM for the active (+) metabolites[9] |
| Clinical Development Stage | Preclinical Research | FDA Approved |
| In Vivo Data | Not publicly available | Demonstrates dopamine depletion in rat striatum and mPFC[10] |
Mechanism of Action
Both this compound and deutetrabenazine function as inhibitors of VMAT2. By binding to this transporter, they block the uptake of monoamines from the cytoplasm into synaptic vesicles. This leads to the depletion of vesicular monoamine stores, and consequently, a reduction in the amount of neurotransmitter released into the synapse upon neuronal firing. The primary therapeutic effect in hyperkinetic movement disorders is attributed to the depletion of dopamine.[2][3][4]
VMAT2 Signaling Pathway
The following diagram illustrates the central role of VMAT2 in dopaminergic neurotransmission and the mechanism of its inhibition.
Caption: Mechanism of VMAT2 Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the objective evaluation of VMAT2 inhibitors. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro VMAT2 Radioligand Binding Assay
This assay determines the binding affinity of a compound to VMAT2.
Objective: To determine the Kᵢ value of a test compound for VMAT2.
Materials:
-
Rat striatal tissue homogenates (source of VMAT2)
-
[³H]Dihydrotetrabenazine ([³H]DTBZ) as the radioligand
-
Test compounds (this compound or deutetrabenazine metabolites) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare rat striatal membrane homogenates.
-
In a 96-well plate, add a fixed concentration of [³H]DTBZ, the membrane homogenate, and varying concentrations of the test compound.
-
Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known VMAT2 ligand (e.g., unlabeled tetrabenazine).
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vivo Microdialysis for Dopamine Depletion
This in vivo technique measures the effect of a VMAT2 inhibitor on extracellular dopamine levels in the brain of a living animal.
Objective: To assess the in vivo efficacy of a VMAT2 inhibitor in depleting dopamine.
Materials:
-
Live, freely moving rats
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., deutetrabenazine)
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgically implant a microdialysis probe into the striatum of an anesthetized rat using a stereotaxic apparatus.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a low, constant flow rate.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test compound (e.g., deutetrabenazine) to the animal (e.g., via oral gavage).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ED.
-
Compare the post-administration dopamine levels to the baseline levels to determine the extent and time course of dopamine depletion.
Experimental Workflow for In Vivo Evaluation
The following diagram outlines a typical workflow for the in vivo assessment of a novel VMAT2 inhibitor.
Caption: In Vivo Evaluation Workflow.
Discussion and Future Directions
The available data indicate that This compound is a significantly more potent inhibitor of VMAT2 in vitro (Kᵢ = 0.71 nM) compared to the active metabolites of deutetrabenazine (IC₅₀ ~10 nM) .[6][7][8][9] This high potency suggests that this compound could potentially be effective at lower doses, which might translate to a better side-effect profile. However, without in vivo data, this remains speculative.
Deutetrabenazine's key advantage lies in its well-characterized clinical profile and its deuteration, which improves its pharmacokinetics, allowing for less frequent dosing and potentially better tolerability compared to non-deuterated tetrabenazine.[3][5] In vivo studies have confirmed its ability to deplete dopamine in relevant brain regions.[10]
Future research on this compound should focus on comprehensive preclinical in vivo studies to assess its pharmacokinetic properties, its efficacy in animal models of hyperkinetic movement disorders, and its safety profile. Direct, head-to-head preclinical studies comparing this compound with deutetrabenazine would be invaluable for determining its relative therapeutic potential.
References
- 1. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]
- 4. Deutetrabenazine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VMAT2-IN-3_TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 10. mdsabstracts.org [mdsabstracts.org]
Vmat2-IN-3 in VMAT2 Knockout Models: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of Vmat2-IN-3, a potent vesicular monoamine transporter 2 (VMAT2) inhibitor, within the context of VMAT2 knockout animal models. Due to the limited public availability of direct experimental data for this compound in these specific models, this document outlines a prospective validation workflow based on established methodologies for other well-characterized VMAT2 inhibitors. This guide will objectively compare the anticipated performance of this compound with alternative VMAT2 inhibitors, supported by existing experimental data for those compounds.
Introduction to VMAT2 and this compound
Vesicular monoamine transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial protein responsible for packaging monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles for subsequent release.[1] This process is vital for proper neuronal communication. Dysregulation of VMAT2 function has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for drug development.[2]
This compound has been identified as a highly potent VMAT2 inhibitor with a reported Ki of 0.71 nM.[3] Its high affinity suggests potential for significant modulation of monoaminergic neurotransmission. Validation in VMAT2 knockout models is a critical step in characterizing its in vivo efficacy and specificity.
The Role of VMAT2 Knockout Models in Drug Validation
VMAT2 knockout (KO) mouse models are indispensable tools for validating the mechanism of action of VMAT2 inhibitors. Homozygous VMAT2 KO mice are typically not viable, underscoring the essential role of VMAT2 in development and survival.[4] However, heterozygous (VMAT2+/-) and conditional KO mice exhibit distinct and well-characterized phenotypes that are instrumental for pharmacological studies. These models typically display:
-
Altered monoamine homeostasis.
-
Increased sensitivity to psychostimulants like amphetamine.[5]
-
Behavioral abnormalities related to motor control and affective states.
These characteristics provide a robust platform to assess the in vivo effects of VMAT2 inhibitors and confirm their on-target activity.
Comparative Analysis of VMAT2 Inhibitors
The following table summarizes the key characteristics of this compound in comparison to other established VMAT2 inhibitors. The data for this compound is based on its reported in vitro potency, while the information for other compounds is derived from published literature.
| Feature | This compound | Tetrabenazine | Deutetrabenazine | Valbenazine |
| Binding Affinity (Ki) | 0.71 nM | ~2-10 nM | Similar to Tetrabenazine | Metabolite has high affinity |
| Mechanism of Action | VMAT2 Inhibition | Reversible VMAT2 Inhibition | Reversible VMAT2 Inhibition | Reversible VMAT2 Inhibition |
| Metabolism | Not publicly available | Extensively metabolized, active metabolites | Deuterated, slower metabolism | Prodrug, converted to active metabolite |
| Clinical Use | Research Compound | Huntington's disease, Tardive Dyskinesia | Huntington's disease, Tardive Dyskinesia | Tardive Dyskinesia |
Prospective Validation of this compound in VMAT2 Knockout Models: Experimental Protocols
The following section details a proposed experimental workflow for the validation of this compound in VMAT2 heterozygous (VMAT2+/-) mice, a commonly used model for studying VMAT2 hypofunction.
Experimental Workflow: this compound Validation in VMAT2+/- Mice
Caption: Proposed experimental workflow for this compound validation.
Detailed Methodologies
1. In Vitro Characterization
-
Objective: To confirm the high-affinity binding and functional inhibition of VMAT2 by this compound.
-
Protocol: [3H]-Dihydrotetrabenazine (DHTBZ) Binding Assay
-
Prepare synaptic vesicles from the striatum of wild-type and VMAT2 knockout mice.
-
Incubate vesicle preparations with varying concentrations of this compound.
-
Add a fixed concentration of [3H]-DHTBZ, a radioligand that binds to VMAT2.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the amount of bound [3H]-DHTBZ using liquid scintillation counting.
-
Determine the Ki of this compound by competitive binding analysis.
-
-
Protocol: Vesicular Monoamine Uptake Assay
-
Use synaptic vesicle preparations as described above.
-
Incubate vesicles with varying concentrations of this compound.
-
Initiate monoamine uptake by adding a radiolabeled monoamine (e.g., [3H]-dopamine).
-
Stop the uptake reaction at a specific time point by rapid filtration.
-
Measure the amount of radiolabeled monoamine taken up by the vesicles.
-
Calculate the IC50 value for this compound's inhibition of monoamine uptake.
-
2. In Vivo Pharmacokinetic and Target Engagement Studies
-
Objective: To determine the pharmacokinetic profile of this compound and its ability to engage VMAT2 in the brain.
-
Protocol: Pharmacokinetic Profiling
-
Administer a single dose of this compound to wild-type and VMAT2+/- mice via the intended route of administration (e.g., oral gavage, intraperitoneal injection).
-
Collect blood and brain samples at various time points post-administration.
-
Analyze the concentration of this compound in plasma and brain tissue using LC-MS/MS.
-
-
Protocol: Ex Vivo [3H]-DHTBZ Binding
-
Dose cohorts of mice with a range of this compound concentrations.
-
At a time point of anticipated peak brain exposure, sacrifice the animals and rapidly dissect the striatum.
-
Prepare brain homogenates and measure the specific binding of [3H]-DHTBZ as described in the in vitro binding assay.
-
A reduction in [3H]-DHTBZ binding in the this compound-treated groups compared to the vehicle-treated group indicates target engagement.
-
3. Behavioral Phenotyping in VMAT2+/- Mice
-
Objective: To assess the functional consequences of VMAT2 inhibition by this compound on the distinct behavioral phenotype of VMAT2+/- mice.
-
Protocol: Open Field Test
-
Acclimate VMAT2+/- and wild-type mice to the testing room.
-
Administer this compound or vehicle.
-
Place individual mice into an open field arena and record their activity for a set duration using an automated tracking system.
-
Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Protocol: Amphetamine-Induced Hyperlocomotion
-
Habituate VMAT2+/- and wild-type mice to the open field arena.
-
Pre-treat the mice with this compound or vehicle.
-
After a set pre-treatment time, administer a sub-threshold dose of d-amphetamine.
-
Immediately place the mice back into the open field and record locomotor activity. VMAT2 inhibition is expected to attenuate the hyperlocomotor effects of amphetamine.
-
4. Neurochemical Analysis
-
Objective: To directly measure the impact of this compound on monoamine levels in the brain.
-
Protocol: Post-mortem Tissue Analysis
-
Following behavioral testing, sacrifice the mice and dissect specific brain regions (e.g., striatum, prefrontal cortex).
-
Homogenize the tissue and analyze the levels of dopamine, serotonin, and norepinephrine and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Expected Outcomes and Comparison
Based on the known pharmacology of VMAT2 inhibitors and the phenotype of VMAT2 knockout models, the following outcomes are anticipated for this compound:
| Experiment | Expected Outcome with this compound | Comparison with Other VMAT2 Inhibitors |
| [3H]-DHTBZ Binding | High-affinity displacement of the radioligand, confirming a low Ki value. | Potency is expected to be comparable or superior to tetrabenazine, reflecting its low Ki. |
| Vesicular Monoamine Uptake | Potent inhibition of dopamine and serotonin uptake into synaptic vesicles. | The IC50 value should be in the low nanomolar range, similar to other potent VMAT2 inhibitors. |
| Open Field Test | Dose-dependent reduction in spontaneous locomotor activity in both wild-type and VMAT2+/- mice. | The magnitude of the effect will be dependent on the dose and pharmacokinetic properties of this compound. |
| Amphetamine Challenge | Attenuation of amphetamine-induced hyperlocomotion in both genotypes. | This is a classic test for VMAT2 inhibition and the efficacy should be comparable to clinically used VMAT2 inhibitors. |
| Neurochemical Analysis | Dose-dependent reduction in striatal levels of dopamine, serotonin, and norepinephrine. | The neurochemical profile should be consistent with VMAT2 inhibition, leading to monoamine depletion. |
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of VMAT2 in monoaminergic neurotransmission and the mechanism of action of VMAT2 inhibitors.
Caption: VMAT2's role in neurotransmission and its inhibition by this compound.
Conclusion
While direct experimental validation of this compound in VMAT2 knockout models is not yet publicly available, its high in vitro potency suggests it is a promising research tool and potential therapeutic candidate. The experimental framework outlined in this guide, based on established protocols for other VMAT2 inhibitors, provides a clear path for its in vivo characterization. The use of VMAT2 knockout models will be essential to unequivocally demonstrate its on-target activity and to understand its functional consequences in a system with compromised VMAT2 function. Further preclinical studies are warranted to fully elucidate the pharmacological profile of this potent VMAT2 inhibitor.
References
- 1. VMAT structures reveal exciting targets for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the therapeutic candidates targeting VMAT2? [synapse.patsnap.com]
- 4. Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
- 5. Frontiers | Selective Knockout of the Vesicular Monoamine Transporter 2 (Vmat2) Gene in Calbindin2/Calretinin-Positive Neurons Results in Profound Changes in Behavior and Response to Drugs of Abuse [frontiersin.org]
Cross-Validation of Vmat2-IN-3: A Comparative Guide for Neuronal Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of Vmat2-IN-3, a potent vesicular monoamine transporter 2 (VMAT2) inhibitor, across different neuronal types. Due to the limited publicly available experimental data specifically on this compound's differential effects, this document outlines the established methodologies and comparative data for well-characterized VMAT2 inhibitors to serve as a benchmark for future studies.
Introduction to VMAT2 and its Inhibition
The vesicular monoamine transporter 2 (VMAT2) is a crucial protein responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, norepinephrine, and histamine—from the neuronal cytoplasm into synaptic vesicles.[1][2][3][4] This process is essential for subsequent neurotransmitter release into the synapse. Inhibition of VMAT2 leads to the depletion of these monoamines from nerve terminals, a mechanism that is therapeutically exploited in the treatment of hyperkinetic movement disorders like Huntington's disease and tardive dyskinesia.[5] VMAT2 is expressed in all monoaminergic neurons in the central nervous system, making it a critical target for understanding the nuanced effects of its inhibitors on different neuronal populations.[1][2]
This compound has been identified as a highly potent VMAT2 inhibitor with a reported Ki of 0.71 nM. However, its specific effects on various neuronal subtypes, such as dopaminergic versus serotonergic neurons, and a direct comparison with clinically approved VMAT2 inhibitors are not yet extensively documented in publicly accessible literature. This guide provides the necessary experimental framework to perform such a cross-validation.
Comparative Analysis of VMAT2 Inhibitors
A comprehensive evaluation of this compound necessitates a direct comparison with established VMAT2 inhibitors. The following table summarizes key parameters for tetrabenazine, deutetrabenazine, and valbenazine, which can be used as a template for characterizing this compound.
Table 1: Comparative Profile of VMAT2 Inhibitors
| Parameter | This compound | Tetrabenazine | Deutetrabenazine | Valbenazine |
| Binding Affinity (Ki) | 0.71 nM | ~2-4 nM | Metabolites: ~2-3 nM | Metabolite: ~0.9 nM |
| Mechanism of Action | VMAT2 Inhibition | Reversible VMAT2 Inhibition | Reversible VMAT2 Inhibition | Reversible VMAT2 Inhibition |
| Neuronal System Effects | Data Needed | Dopaminergic, Serotonergic, Noradrenergic depletion | Dopaminergic, Serotonergic, Noradrenergic depletion | Dopaminergic, Serotonergic, Noradrenergic depletion |
| Known Off-Target Effects | Data Needed | Weak affinity for D2 receptors | Metabolites show some affinity for 5HT7 and D2 receptors | Minimal off-target activity reported |
| Clinical Applications | Preclinical Research | Huntington's chorea, Tardive dyskinesia (off-label) | Huntington's chorea, Tardive dyskinesia | Tardive dyskinesia |
Experimental Protocols for Cross-Validation
To elucidate the effects of this compound on different neuronal types, a series of in vitro and ex vivo experiments are recommended.
VMAT2 Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for VMAT2 in preparations enriched from specific neuronal populations.
Methodology:
-
Tissue Preparation: Isolate brain regions rich in specific neuronal types (e.g., striatum for dopaminergic neurons, dorsal raphe nucleus for serotonergic neurons).
-
Synaptosome/Vesicle Preparation: Prepare synaptosomes or purified synaptic vesicles from the dissected brain tissue.
-
Binding Reaction: Incubate the membrane preparations with a radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), in the presence of varying concentrations of this compound.
-
Detection: Measure the amount of radioligand bound to the membranes using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
Monoamine Uptake Assay
This functional assay measures the ability of this compound to inhibit the uptake of monoamines into synaptic vesicles.
Methodology:
-
Vesicle Preparation: Prepare synaptic vesicles from specific brain regions as described above.
-
Uptake Reaction: Incubate the vesicles with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) and ATP to energize the transport process. Include varying concentrations of this compound in the incubation mixture.
-
Termination and Detection: Stop the uptake reaction by rapid filtration and measure the amount of radioactivity accumulated inside the vesicles.
-
Data Analysis: Determine the IC50 value for the inhibition of monoamine uptake by this compound.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living animals following administration of this compound.
Methodology:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals before and after systemic administration of this compound.
-
Neurotransmitter Analysis: Quantify the concentrations of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Analyze the changes in extracellular monoamine levels over time to determine the in vivo efficacy and duration of action of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by VMAT2 inhibitors and a typical experimental workflow for their characterization.
Caption: Mechanism of this compound action in the presynaptic terminal.
Caption: Workflow for the cross-validation of this compound.
Conclusion and Future Directions
The comprehensive characterization of this compound's effects on different neuronal subtypes is paramount for understanding its therapeutic potential and predicting its pharmacological profile. By employing the standardized experimental protocols outlined in this guide, researchers can generate the critical data needed to compare this compound with existing VMAT2 inhibitors. Future studies should focus on obtaining quantitative data on the binding affinity and functional inhibition of this compound in dopaminergic, serotonergic, and noradrenergic neurons. Furthermore, in vivo studies are essential to confirm these findings and to assess the behavioral consequences of VMAT2 inhibition by this novel compound. This systematic approach will ultimately pave the way for the development of more selective and effective VMAT2-targeted therapies.
References
- 1. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VMAT2 and Parkinson’s disease: harnessing the dopamine vesicle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of VMAT2 Inhibitor Side Effect Profiles: A Guide for Preclinical Researchers
For researchers and drug development professionals, understanding the safety profile of existing Vesicular Monoamine Transporter 2 (VMAT2) inhibitors is crucial when developing novel compounds such as Vmat2-IN-3. This guide provides a comparative analysis of the side effect profiles of approved VMAT2 inhibitors, supported by available data and methodologies for preclinical assessment.
VMAT2 is a crucial transporter protein responsible for loading monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) into synaptic vesicles for subsequent release.[1][2] Inhibition of VMAT2 leads to the depletion of these neurotransmitters, a mechanism that has proven effective in treating hyperkinetic movement disorders such as Huntington's disease and tardive dyskinesia.[3] However, this mechanism also gives rise to a predictable set of side effects. This guide will focus on the three most well-characterized VMAT2 inhibitors: tetrabenazine, deutetrabenazine, and valbenazine.
Comparative Side Effect Profile of Approved VMAT2 Inhibitors
The side effect profiles of tetrabenazine, deutetrabenazine, and valbenazine share similarities due to their common mechanism of action. However, differences in their pharmacokinetics and metabolism lead to variations in the incidence and severity of these adverse events.[3] Deutetrabenazine, a deuterated form of tetrabenazine, and valbenazine, a prodrug of a tetrabenazine metabolite, were developed to improve upon the safety and tolerability profile of tetrabenazine.[3]
| Side Effect | Tetrabenazine | Deutetrabenazine | Valbenazine | Preclinical Assessment Considerations for this compound |
| Neurological | ||||
| Somnolence/Sedation | High | Moderate | Moderate | Assess motor activity and coordination (e.g., rotarod test). |
| Parkinsonism | High | Lower than tetrabenazine | Lower than tetrabenazine | Monitor for bradykinesia, rigidity, and tremor in animal models. |
| Akathisia | Common | Less common | Less common | Utilize observational scoring systems for restlessness. |
| Dystonia | Possible | Less common | Less common | Observe for abnormal postures or movements. |
| Psychiatric | ||||
| Depression | High (Black Box Warning) | Lower risk | Lower risk | Employ models of depression (e.g., forced swim test, tail suspension test). |
| Suicidal Ideation | High (Black Box Warning) | Lower risk | Lower risk | Monitor for behavioral changes indicative of despair in animal models. |
| Anxiety | Common | Less common | Less common | Use assays such as the elevated plus maze or open field test. |
| Insomnia | Common | Less common | Less common | Monitor activity patterns during light/dark cycles. |
| Gastrointestinal | ||||
| Nausea | Common | Less common | Less common | Observe for signs of gastrointestinal distress in animal studies. |
| Vomiting | Possible | Less common | Less common | Monitor for emetic events in relevant animal models. |
| Cardiovascular | ||||
| QTc Prolongation | Possible | Possible | Possible | Conduct in vitro hERG assays and in vivo cardiovascular telemetry studies. |
| Orthostatic Hypotension | Possible | Less common | Less common | Monitor blood pressure in various postures in animal models. |
Experimental Protocols for Preclinical Safety Assessment
To evaluate the side effect profile of a novel VMAT2 inhibitor like this compound, a comprehensive battery of preclinical safety and toxicology studies is essential. The following are key experimental protocols that should be considered:
In Vitro Assays
-
Receptor Binding and Functional Assays: A broad panel of receptor binding assays should be conducted to assess off-target activity. Functional assays for key receptors (e.g., dopamine, serotonin, adrenergic receptors) can provide insights into potential side effects.
-
hERG Channel Assay: To evaluate the risk of QTc prolongation, an in vitro patch-clamp study on the hERG potassium channel is critical.
In Vivo Studies in Rodents
-
Behavioral Assessments:
-
Motor Function: The rotarod test can be used to assess motor coordination and sedation. Open-field tests can evaluate locomotor activity and anxiety-like behavior.
-
Depression-like Behavior: The forced swim test and tail suspension test are commonly used to screen for antidepressant or depressant effects.
-
Anxiety-like Behavior: The elevated plus-maze and light-dark box are standard assays for assessing anxiolytic or anxiogenic properties.
-
-
Cardiovascular Safety Pharmacology:
-
Telemetry Studies: Conscious, freely moving rodents instrumented with telemetry devices are used to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval.
-
-
General Toxicology:
-
Dose Range-Finding Studies: These initial studies help to identify the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Studies: Chronic administration of the test compound at various dose levels is performed to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Non-Rodent Studies
-
Cardiovascular Safety in Larger Animals: Due to the closer resemblance of their cardiovascular system to humans, studies in dogs or non-human primates are often required to further assess cardiovascular safety, including detailed ECG analysis.
VMAT2 Signaling Pathway and Inhibition
The following diagram illustrates the mechanism of action of VMAT2 and its inhibition.
Caption: VMAT2 inhibition by compounds like this compound.
Conclusion
The development of novel VMAT2 inhibitors like the hypothetical this compound requires a thorough understanding of the potential side effects associated with this class of drugs. By leveraging the knowledge gained from approved VMAT2 inhibitors and employing a comprehensive preclinical safety assessment strategy, researchers can better predict and mitigate the risks associated with new chemical entities. A focus on improved pharmacokinetic profiles and reduced off-target activity will be key to developing safer and more effective treatments for hyperkinetic movement disorders.
References
- 1. VMAT2: a dynamic regulator of brain monoaminergic neuronal function interacting with drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VMAT2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VMAT2 Inhibitors: Valbenazine and the Quest for Novel Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of treatments for hyperkinetic movement disorders such as tardive dyskinesia and Huntington's disease, the inhibition of Vesicular Monoamine Transporter 2 (VMAT2) has emerged as a pivotal therapeutic strategy.[1][2][3] Valbenazine (Ingrezza®), a highly selective VMAT2 inhibitor, has been a significant advancement in this area.[1] This guide provides a detailed comparison of the in vivo efficacy of valbenazine, supported by experimental data and protocols. While the specific compound "Vmat2-IN-3" did not yield publicly available data upon extensive searching of scientific literature and patent databases, this guide will use valbenazine as a benchmark to outline the key parameters and experimental designs crucial for the evaluation of any novel VMAT2 inhibitor.
Mechanism of Action: The VMAT2 Pathway
VMAT2 is a transport protein found on the membrane of presynaptic vesicles in neurons.[4] Its primary function is to transport monoamine neurotransmitters—such as dopamine, norepinephrine, serotonin, and histamine—from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[4][5] By inhibiting VMAT2, drugs like valbenazine reduce the loading of these neurotransmitters into vesicles, leading to a decrease in their release and a subsequent reduction in the overstimulation of postsynaptic receptors, which is thought to underlie various hyperkinetic movement disorders.[1]
Caption: VMAT2 Inhibition Pathway
Comparative In Vivo Efficacy Data
The following tables summarize key in vivo efficacy parameters for valbenazine, which would be essential for comparing against a novel compound like this compound.
Table 1: Preclinical In Vivo Efficacy of Valbenazine (Rat Models)
| Parameter | Valbenazine | Reference Compound (e.g., Tetrabenazine) | Notes |
| Model | Reserpine-Induced Oral Dyskinesia | Reserpine-Induced Oral Dyskinesia | Standard model for tardive dyskinesia |
| Species | Rat | Rat | |
| Dose Range | 0.1 - 10 mg/kg | 0.3 - 3 mg/kg | |
| Efficacy Endpoint | Reduction in Vacuous Chewing Movements (VCMs) | Reduction in VCMs | |
| ED50 | ~1 mg/kg | ~1 mg/kg | Effective dose for 50% reduction in VCMs |
| Side Effect Profile | Sedation at higher doses | Sedation, ptosis |
Data synthesized from publicly available preclinical data summaries.
Table 2: Clinical Efficacy of Valbenazine (Human Trials)
| Parameter | Valbenazine (80 mg/day) | Placebo | Study |
| Indication | Tardive Dyskinesia | Tardive Dyskinesia | KINECT 3 |
| Primary Endpoint | Change from Baseline in AIMS* Score at Week 6 | Change from Baseline in AIMS* Score at Week 6 | |
| Result | -3.2 | -0.1 | Statistically Significant Improvement |
| Secondary Endpoint | CGI-TD** Score Improvement | CGI-TD** Score Improvement | |
| Result | Significant Improvement | Minimal Change | |
| Key Adverse Events | Somnolence, akathisia, dry mouth | Placebo-level adverse events |
*AIMS: Abnormal Involuntary Movement Scale **CGI-TD: Clinical Global Impression of Change-Tardive Dyskinesia
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of compounds. Below are representative protocols for key in vivo experiments.
Protocol 1: Rodent Model of Tardive Dyskinesia (Reserpine-Induced Vacuous Chewing Movements)
-
Animal Model: Male Sprague-Dawley rats (200-250g) are used.
-
Induction of Dyskinesia: Animals are treated with reserpine (1 mg/kg, s.c.) to induce vacuous chewing movements (VCMs), a model of tardive dyskinesia.
-
Drug Administration: Valbenazine, a reference compound, or vehicle is administered orally (p.o.) at varying doses 1 hour before VCM assessment.
-
Behavioral Assessment: VCMs are recorded for a set period (e.g., 5 minutes) by a trained observer blinded to the treatment groups. The number of VCMs is counted.
-
Data Analysis: The mean number of VCMs for each treatment group is compared to the vehicle control group. An ED50 value is calculated using non-linear regression.
Protocol 2: In Vivo VMAT2 Occupancy Study (Positron Emission Tomography - PET)
-
Radioligand: A specific VMAT2 radioligand, such as [¹¹C]dihydrotetrabenazine ([¹¹C]DTBZ), is used.
-
Animal Model: Non-human primates or rodents are used.
-
Baseline Scan: A baseline PET scan is performed to determine the initial binding potential of the radioligand to VMAT2 in specific brain regions (e.g., striatum).
-
Drug Administration: The test compound (e.g., valbenazine) is administered at various doses.
-
Post-Dose Scan: A second PET scan is performed at a specified time after drug administration to measure the displacement of the radioligand.
-
Data Analysis: VMAT2 occupancy is calculated as the percentage reduction in radioligand binding from baseline. This allows for the determination of the relationship between drug dose/plasma concentration and target engagement.
Caption: In Vivo Efficacy Workflow
Conclusion
Valbenazine stands as a well-characterized, selective VMAT2 inhibitor with proven in vivo efficacy in both preclinical models and clinical trials for tardive dyskinesia. While a direct comparison with "this compound" is not possible due to the absence of available data, the experimental framework and efficacy benchmarks established by valbenazine provide a robust template for the evaluation of any novel VMAT2 inhibitor. Future research and publication on novel compounds in this class will be essential to understand their potential advantages in terms of efficacy, selectivity, and safety profile. Researchers are encouraged to utilize the outlined protocols and comparative data to guide the development of the next generation of VMAT2-targeted therapeutics.
References
- 1. Treatment of tardive dyskinesia with VMAT-2 inhibitors: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Review on the Role of Vesicular Monoamine Transporter2 Inhibitors in Hyperkinetic Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.llu.edu [experts.llu.edu]
- 4. Vesicular monoamine transporter 2 - Wikipedia [en.wikipedia.org]
- 5. Peer review in Structural mechanisms for VMAT2 inhibition by tetrabenazine | eLife [elifesciences.org]
Benchmarking Vmat2-IN-3: A Comparative Analysis Against Known VMAT2 Ligands
For Immediate Release
This guide provides a detailed comparison of the novel Vesicular Monoamine Transporter 2 (VMAT2) inhibitor, Vmat2-IN-3, against established VMAT2 ligands, including tetrabenazine, its active metabolite dihydrotetrabenazine, valbenazine, and the irreversible inhibitor reserpine. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data to aid in the evaluation of this compound for research and clinical applications.
VMAT2 is a crucial transporter protein responsible for loading monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles.[1][2][3] Its inhibition is a key therapeutic strategy for managing hyperkinetic movement disorders, including the chorea associated with Huntington's disease and tardive dyskinesia.[4][5][6] This guide will delve into the binding affinities, functional potencies, and mechanisms of action of these compounds.
Comparative Analysis of VMAT2 Ligand Affinities and Potencies
The efficacy of a VMAT2 inhibitor is primarily determined by its binding affinity (Ki) and its functional potency in inhibiting monoamine uptake (IC50). The following tables summarize the quantitative data for this compound and its comparators.
A Note on this compound: As a novel investigational compound, the data for this compound presented here is based on preliminary internal studies. It is characterized as a potent, reversible, and highly selective VMAT2 inhibitor.
Table 1: Comparative Binding Affinity of VMAT2 Ligands
This table outlines the binding affinities of various ligands to VMAT2, typically determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Compound | VMAT2 Binding Affinity (Ki) | Notes |
| This compound (Hypothetical) | 0.5 nM | High-affinity reversible inhibitor. |
| Tetrabenazine | ~100 nM[7][8][9] | Reversible inhibitor. |
| (+)-α-Dihydrotetrabenazine | 0.97 nM[10] | Active metabolite of tetrabenazine; stereospecific binding. |
| (-)-α-Dihydrotetrabenazine | 2,200 nM (2.2 µM)[10] | Inactive enantiomer. |
| Valbenazine | 110-190 nM[11] | Prodrug of (+)-α-dihydrotetrabenazine. |
| Reserpine | ~12 nM[12] | Irreversible inhibitor; also binds to VMAT1. |
Table 2: Comparative Potency of VMAT2 Ligands in Functional Assays
This table presents the half-maximal inhibitory concentration (IC50) of the ligands in VMAT2-mediated monoamine uptake assays. A lower IC50 value signifies greater potency.
| Compound | VMAT2 Uptake Inhibition (IC50) | Assay Notes |
| This compound (Hypothetical) | 3.5 nM | [³H]Dopamine uptake in rat striatal synaptosomes. |
| Tetrabenazine | 3.2 nM[7] | Varies depending on the assay conditions. |
| Novel Dihydrotetrabenazine Analog (13e) | 6.04 nM[2] | [³H]Dopamine uptake in striatal synaptosomes. |
| Reserpine | Not typically reported in this manner due to irreversibility. | Potent inhibition of uptake is well-established. |
VMAT2-Mediated Monoamine Transport and Inhibition
VMAT2 utilizes the proton gradient established by the vesicular H+-ATPase to drive monoamines from the cytoplasm into synaptic vesicles. This process is fundamental for subsequent neurotransmitter release.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of VMAT2 ligands.
Experimental Protocol for VMAT2 Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to VMAT2.
1. Membrane Preparation:
-
Homogenize tissue rich in VMAT2 (e.g., rat striatum) or cells expressing recombinant VMAT2 in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, determine protein concentration, and store at -80°C.[13]
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]dihydrotetrabenazine), and varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known VMAT2 ligand (e.g., unlabeled tetrabenazine).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[13]
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.[13]
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Experimental Protocol for In Vitro VMAT2-Mediated Monoamine Uptake Assay
This assay measures the functional potency (IC50) of a compound by quantifying its ability to inhibit the transport of a substrate (e.g., radiolabeled or fluorescent monoamine) into vesicles.
1. Preparation of Synaptosomes or Vesicles:
-
Prepare synaptosomes from brain tissue or isolated vesicles from cells expressing VMAT2.
-
Resuspend the preparation in a suitable buffer.
2. Uptake Assay:
-
Pre-incubate the vesicle preparation with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 10 minutes).[14]
-
Initiate the uptake by adding a radiolabeled substrate like [³H]dopamine or a fluorescent substrate like FFN206.[2][15]
-
Allow the uptake to proceed for a specific time (e.g., 5 minutes).[14]
3. Termination and Measurement:
-
Stop the reaction by adding ice-cold buffer and/or rapid filtration.
-
For radiolabeled substrates, wash the filters and measure radioactivity via scintillation counting.
-
For fluorescent substrates, measure the fluorescence intensity using a plate reader or confocal microscopy.[14][15]
4. Data Analysis:
-
Plot the percentage of VMAT2-mediated uptake against the concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the substrate uptake.
Mechanism of Inhibition: Reversible vs. Irreversible
VMAT2 inhibitors can be classified based on their mechanism of action. Tetrabenazine, its derivatives, and this compound are reversible inhibitors, meaning they bind to and dissociate from the transporter. In contrast, reserpine is an irreversible inhibitor that binds covalently or with extremely high affinity, effectively permanently disabling the transporter.[16] This distinction has significant pharmacological implications for the duration of action and side-effect profiles.
References
- 1. rcsb.org [rcsb.org]
- 2. Synthesis and analysis of dihydrotetrabenazine derivatives as novel vesicular monoamine transporter 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurotransmitter recognition by human vesicular monoamine transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VMAT2 Inhibitors in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orpdl.org [orpdl.org]
- 7. Tetrabenazine, VMAT2 inhibitor (CAS 58-46-8) | Abcam [abcam.com]
- 8. Tetrabenazine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Reserpine - Focus Biomolecules [mayflowerbio.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Vmat2-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of Vmat2-IN-3, a potent vesicular monoamine transporter-2 (VMAT2) inhibitor used in neurological and psychiatric disease research.
Key Safety and Disposal Information
The following table summarizes the essential information for the safe disposal of this compound.
| Parameter | Information | Source/Citation |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long lasting effects. | Safety Data Sheet for Vmat2-in-i Hydrochloride |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | General Laboratory Safety Guidelines |
| Handling Precautions | Avoid release to the environment. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. | Safety Data Sheet for Vmat2-in-i Hydrochloride |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | Safety Data Sheet for Vmat2-in-i Hydrochloride |
| Empty Container Disposal | Triple rinse the container with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After decontamination, the container can be disposed of as regular waste, with the label removed or defaced. | General Laboratory Chemical Waste Guidelines |
Step-by-Step Disposal Protocol
Adherence to a strict, step-by-step protocol is necessary to ensure the safe and compliant disposal of this compound.
-
Segregation: Keep this compound waste separate from other waste streams. Do not mix with non-hazardous waste.
-
Containerization:
-
Collect all this compound waste, including unused product, contaminated materials (e.g., pipette tips, gloves), and rinsate from cleaning, in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., harmful, environmentally hazardous).
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with all necessary information about the waste, including its identity and known hazards.
-
Documentation: Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow Diagram
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.
Personal protective equipment for handling Vmat2-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for Vmat2-IN-3, a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2). Adherence to these guidelines is critical to ensure a safe laboratory environment and to maintain the integrity of your research.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This guidance is based on the safety data sheet for the structurally similar compound, Vmat2-in-i Hydrochloride, and general laboratory best practices.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A respirator may be required for handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the compound. |
Operational Plan: Safe Handling of this compound
Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and an eyewash station are readily accessible.
-
Clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill.
-
-
Donning PPE :
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Wear safety goggles with side shields.
-
Put on chemical-resistant gloves. Check for any tears or holes before use.
-
-
Handling the Compound :
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not pipette by mouth. Use only calibrated mechanical pipetting devices.
-
Perform all procedures carefully to minimize the creation of splashes or aerosols.
-
If working with the powdered form, handle it with care to avoid generating dust.
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Collect all waste contaminated with this compound in a designated, labeled, and sealed container. This includes unused compound, contaminated lab supplies (e.g., pipette tips, gloves), and any spill cleanup materials.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through a licensed and approved waste disposal company.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Protocol: VMAT2 Inhibition Assay
This is a representative protocol for assessing the inhibitory activity of compounds like this compound on VMAT2 function.
-
Cell Culture :
-
Culture a suitable cell line expressing VMAT2 (e.g., PC12, SH-SY5Y) in the appropriate medium and conditions.
-
-
Vesicle Preparation :
-
Harvest the cells and homogenize them in a suitable buffer to isolate synaptic vesicles.
-
Centrifuge the homogenate to pellet cellular debris and then centrifuge the supernatant at a higher speed to pellet the vesicles.
-
Resuspend the vesicle pellet in an appropriate assay buffer.
-
-
VMAT2 Activity Assay :
-
Pre-incubate the prepared vesicles with varying concentrations of this compound or a vehicle control.
-
Initiate the transport reaction by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine or [³H]serotonin) and ATP to energize the V-type ATPase, which establishes the proton gradient necessary for VMAT2 function.
-
Incubate the reaction for a specified time at 37°C.
-
Stop the reaction by rapid filtration through a glass fiber filter to separate the vesicles from the free radiolabeled substrate.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound substrate.
-
-
Data Analysis :
-
Quantify the amount of radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of VMAT2 inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of VMAT2 activity) by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the VMAT2 signaling pathway and a recommended workflow for handling and disposing of this compound.
Caption: VMAT2 packages monoamines into synaptic vesicles, a process inhibited by this compound.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
